VUF11418
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31IN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSBTJDUAWBQGE-IUQUCOCYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VUF11418: An In-Depth Technical Guide to its Mechanism of Action as a Biased Agonist of the CXCR3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF11418 is a small-molecule, selective agonist of the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) implicated in a variety of inflammatory diseases and cancer. This technical guide delineates the mechanism of action of this compound, with a particular focus on its established role as a G protein-biased agonist. This compound preferentially activates G protein-dependent signaling pathways over β-arrestin-mediated pathways, a characteristic that has significant implications for its pharmacological profile and therapeutic potential. This document provides a comprehensive overview of the binding kinetics, functional activity, and the structural basis of this compound's interaction with CXCR3, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.
Introduction to CXCR3 and its Ligands
The CXCR3 receptor is a key player in the immune system, primarily expressed on activated T cells, NK cells, and other immune cells. It is activated by three endogenous chemokine ligands: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC). The activation of CXCR3 by these chemokines orchestrates the migration of immune cells to sites of inflammation. The signaling pathways initiated by CXCR3 activation are complex and can be broadly categorized into two main branches: G protein-dependent pathways and β-arrestin-dependent pathways. This duality in signaling allows for a nuanced regulation of cellular responses.
This compound: A Selective CXCR3 Agonist
This compound is a non-peptidic, small-molecule agonist that selectively targets the CXCR3 receptor. Its discovery and characterization have provided a valuable chemical tool for dissecting the complexities of CXCR3 signaling and for exploring the therapeutic potential of biased agonism.
Binding Affinity and Functional Potency
Quantitative analysis of this compound's interaction with the CXCR3 receptor has been determined through radioligand binding assays and functional assays measuring G protein activation.
| Parameter | Value | Assay | Reference |
| pKi | 7.2 | [³H]-CXCL11 competition binding assay | [1] |
| pEC50 | 6.0 | [³⁵S]GTPγS functional assay | [1] |
Table 1: Binding Affinity and Functional Potency of this compound at the CXCR3 Receptor. The pKi value indicates the negative logarithm of the inhibition constant, representing the binding affinity of this compound to CXCR3. The pEC50 value is the negative logarithm of the half-maximal effective concentration for G protein activation, indicating the functional potency of this compound.
Mechanism of Action: G Protein-Biased Agonism
The central tenet of this compound's mechanism of action is its biased agonism towards the G protein signaling pathway. This means that upon binding to CXCR3, this compound preferentially stabilizes a receptor conformation that favors coupling to and activation of heterotrimeric G proteins, particularly of the Gαi subtype, while having a reduced ability to recruit and activate β-arrestin proteins.[2][3]
Preferential Gαi Protein Activation
This compound has been shown to be a potent activator of Gαi-mediated signaling cascades. This is in contrast to other CXCR3 agonists, such as VUF10661, which exhibit a bias towards β-arrestin recruitment.[2] The G protein-biased nature of this compound was validated in studies that demonstrated its robust stimulation of Gαi protein recruitment to the CXCR3 receptor.
Reduced β-Arrestin Recruitment
Compared to the endogenous ligand CXCL11 and the β-arrestin-biased agonist VUF10661, this compound shows a significantly lower efficacy in recruiting β-arrestin2 to the CXCR3 receptor. This differential engagement of the two major signaling arms of GPCRs is the defining characteristic of this compound's mechanism.
Signaling Pathways Activated by this compound
The G protein-biased agonism of this compound leads to the preferential activation of specific downstream signaling pathways.
Figure 1: this compound Signaling Pathway. This diagram illustrates the G protein-biased signaling cascade initiated by this compound binding to the CXCR3 receptor.
Structural Basis of this compound's Biased Agonism
Recent cryo-electron microscopy (cryo-EM) studies have provided a structural framework for understanding the biased agonism of this compound. The structure of CXCR3 in complex with this compound (PDB ID: 8y0h) reveals a specific binding mode that stabilizes a receptor conformation conducive to G protein coupling.
Figure 2: this compound Interaction with CXCR3. This diagram depicts the key structural interactions of this compound within the CXCR3 binding pocket that lead to its G protein-biased signaling.
Comparative structural analysis with other ligands has revealed that this compound induces a distinct conformation in the intracellular loops of CXCR3, particularly ICL1 and ICL2. This includes a shift of ICL1 away from the cytoplasmic core and an opening of the helical conformation of ICL2, which are thought to be critical for preferential G protein engagement.
Experimental Protocols
The characterization of this compound's mechanism of action has relied on a variety of in vitro assays. The following are generalized protocols for key experiments.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of this compound for the CXCR3 receptor.
Figure 3: Radioligand Binding Assay Workflow. A schematic representation of the steps involved in determining the binding affinity of this compound.
[³⁵S]GTPγS Functional Assay
This assay measures the ability of an agonist to stimulate G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Figure 4: [³⁵S]GTPγS Assay Workflow. A flowchart outlining the procedure for assessing the functional potency of this compound in activating G proteins.
β-Arrestin Recruitment Assay (e.g., BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a common method to measure the recruitment of β-arrestin to an activated GPCR in live cells.
Figure 5: BRET Assay Workflow. A simplified diagram of the experimental steps for measuring β-arrestin recruitment.
Conclusion
This compound serves as a prototypical G protein-biased agonist of the CXCR3 receptor. Its mechanism of action is characterized by high-affinity binding and potent, preferential activation of Gαi-mediated signaling pathways, with a concomitant reduction in β-arrestin recruitment and subsequent signaling events. The structural basis for this bias is beginning to be understood, with specific ligand-induced conformational changes in the receptor's intracellular loops playing a key role. The detailed understanding of this compound's mechanism of action provides a valuable foundation for the rational design of future biased GPCR modulators with improved therapeutic profiles for the treatment of inflammatory diseases and cancer.
References
- 1. This compound | CXCR3 agonist | Probechem Biochemicals [probechem.com]
- 2. Biased agonists of the chemokine receptor CXCR3 differentially signal through Gαi:β-arrestin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to VUF11418: A G Protein-Biased Agonist of the Chemokine Receptor CXCR3
This technical guide provides a comprehensive overview of this compound, a selective, non-peptidomimetic small-molecule agonist of the C-X-C chemokine receptor 3 (CXCR3). This compound serves as a critical chemical tool for the detailed assessment of CXCR3 activation and the study of its downstream signaling pathways, with a particular emphasis on its G protein-biased agonism.
This compound has been instrumental in distinguishing the differential roles of G protein-dependent and β-arrestin-dependent signaling downstream of CXCR3, a G protein-coupled receptor (GPCR) implicated in immune responses, inflammation, and cancer.[1] This document summarizes its pharmacological properties, details the experimental protocols for its characterization, and visualizes its mechanism of action.
Core Function and Mechanism of Action
This compound functions as a selective agonist for the chemokine receptor CXCR3.[2] Its primary mechanism of action is to bind to CXCR3 and preferentially activate intracellular signaling pathways mediated by heterotrimeric G proteins, with a less pronounced effect on the recruitment and activation of β-arrestin.[1] This characteristic classifies this compound as a G protein-biased agonist.[1][3]
The biased nature of this compound's agonism is a key feature, allowing researchers to dissect the specific contributions of G protein signaling in CXCR3-mediated cellular responses, such as T-cell chemotaxis and inflammation. In comparative studies, this compound's activity is often contrasted with that of VUF10661, a β-arrestin-biased CXCR3 agonist.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound at the human CXCR3 receptor.
| Parameter | Value | Description | Reference |
| Binding Affinity (pKi) | 7.2 | The negative logarithm of the inhibitory constant (Ki), indicating high-affinity binding to CXCR3. | |
| Functional Potency (pEC50) | 6.0 | The negative logarithm of the half-maximal effective concentration in a [35S]GTPγS functional assay, measuring G protein activation. |
Signaling Pathways and Experimental Workflows
To elucidate the function of this compound, a series of key experiments are typically performed. The signaling pathway it modulates and the general workflows for these experiments are illustrated below.
CXCR3 Signaling Pathway Activated by this compound
Caption: G protein-biased signaling pathway of this compound at the CXCR3 receptor.
Experimental Workflow: Characterization of this compound
Caption: General experimental workflow for characterizing this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound.
Radioligand Binding Assay for CXCR3
This assay is performed to determine the binding affinity (Ki) of this compound for the CXCR3 receptor.
1. Membrane Preparation:
-
HEK293 cells stably expressing human CXCR3 are harvested.
-
Cells are washed with ice-cold PBS and centrifuged.
-
The cell pellet is resuspended in an ice-cold membrane buffer (e.g., 15 mM Tris-HCl, 0.3 mM EDTA, 2 mM MgCl2, pH 7.4).
-
The cells are homogenized, followed by two freeze-thaw cycles.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is resuspended in a suitable buffer and stored at -80°C.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
A constant concentration of a suitable radioligand for CXCR3 (e.g., [125I]CXCL10 or a tritiated small-molecule antagonist) is used.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the CXCR3-expressing membranes.
-
The reaction mixture is incubated in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4) at room temperature for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled CXCR3 ligand.
3. Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This assay measures the activation of G proteins by this compound, providing a measure of its functional potency (EC50).
1. Assay Components:
-
CXCR3-expressing cell membranes (prepared as described above).
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (to ensure G proteins are in their inactive state at the start of the assay).
-
Increasing concentrations of this compound.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
2. Assay Procedure:
-
Cell membranes are pre-incubated with this compound and GDP in the assay buffer.
-
The reaction is initiated by the addition of [35S]GTPγS.
-
The mixture is incubated at 30°C for a specific time (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
3. Data Analysis:
-
The reaction is stopped by rapid filtration through glass fiber filters.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
The data are plotted as a dose-response curve, and the EC50 value is determined using non-linear regression.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein and β-arrestin2 Recruitment
BRET assays are used to quantify the recruitment of G proteins and β-arrestin2 to the CXCR3 receptor in live cells upon stimulation with this compound, allowing for the assessment of biased agonism.
1. Cell Line and Reagents:
-
HEK293 cells are co-transfected with constructs encoding for CXCR3 fused to a Renilla luciferase (Rluc) and either a G protein subunit or β-arrestin2 fused to a yellow fluorescent protein (YFP) or another suitable acceptor molecule.
2. Assay Procedure:
-
Transfected cells are plated in a 96-well plate.
-
The cells are stimulated with increasing concentrations of this compound.
-
The Rluc substrate (e.g., coelenterazine h) is added.
-
The luminescence emissions from both Rluc (donor) and YFP (acceptor) are measured at their respective wavelengths.
3. Data Analysis:
-
The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor.
-
An increase in the BRET ratio indicates the recruitment of the G protein or β-arrestin2 to the receptor.
-
Dose-response curves are generated for both G protein and β-arrestin2 recruitment to determine the potency and efficacy of this compound for each pathway, allowing for the quantification of its signaling bias.
References
VUF11418: A Technical Guide to its Discovery and Synthesis
Disclaimer: Initial query requested information on VUF11418 as a GPR84 antagonist. However, extensive review of the scientific literature and chemical databases indicates that this compound is a C-X-C motif chemokine receptor 3 (CXCR3) agonist.[1][2] This guide will focus on the discovery and synthesis of this compound as a CXCR3 agonist, as supported by published research from its discovering institution, Vrije Universiteit Amsterdam.
Introduction
This compound is a non-peptidomimetic agonist of the CXCR3 receptor, a G protein-coupled receptor (GPCR) involved in inflammatory responses.[1][2] The discovery of small-molecule modulators of chemokine receptors like CXCR3 is of significant interest for the development of novel therapeutics for inflammatory and autoimmune diseases. This compound, and its related compounds, represent important chemical tools for probing the function and activation of the CXCR3 receptor.[1] This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound.
Discovery and Pharmacological Profile
This compound was identified through medicinal chemistry efforts at Vrije Universiteit Amsterdam. It belongs to a class of bisaryl-type ligands that were investigated for their ability to modulate CXCR3 activity. The pharmacological activity of this compound was characterized through various in vitro assays.
Quantitative Pharmacological Data
| Compound | Assay Type | Receptor | Activity | pIC50 / pEC50 |
| This compound | Radioligand Binding Assay | Human CXCR3 | Agonist | ~5.8 - 5.9 |
| VUF11222 | Radioligand Binding Assay | Human CXCR3 | Agonist | ~5.8 - 5.9 |
| VUF11211 | Radioligand Binding Assay | Human CXCR3 | Inverse Agonist | - |
Data synthesized from available research literature.
Experimental Protocols
The following are representative experimental protocols for the synthesis and characterization of this compound and related compounds.
General Synthesis of Bisaryl-type CXCR3 Ligands
The synthesis of this compound and related bisaryl compounds typically involves a Suzuki coupling reaction to form the central biaryl scaffold. The general steps are as follows:
-
Synthesis of Boronic Acid/Ester Precursor: One of the aryl halides is converted to a boronic acid or a pinacol boronate ester. This is often achieved by reacting the aryl halide with a diboron reagent in the presence of a palladium catalyst.
-
Suzuki Coupling: The resulting boronic acid/ester is then coupled with the other aryl halide partner in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3 or K2CO3) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel.
Note: The specific starting materials and reaction conditions would be detailed in the primary scientific literature describing the synthesis of this compound.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a receptor.
-
Membrane Preparation: Cell membranes expressing the CXCR3 receptor are prepared from cultured cells (e.g., HEK293 cells).
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors) is used.
-
Radioligand: A radiolabeled ligand that binds to CXCR3 (e.g., [125I]CXCL11) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Functional Assay (e.g., Calcium Mobilization)
This assay measures the ability of a compound to activate the receptor and trigger a downstream signaling event.
-
Cell Culture: Cells expressing CXCR3 (e.g., CHO-K1 or HEK293 cells) are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The cells are stimulated with varying concentrations of the test compound (this compound).
-
Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The data is analyzed to determine the concentration of the compound that produces 50% of the maximal response (EC50).
Visualizations
CXCR3 Signaling Pathway
Caption: Simplified CXCR3 signaling pathway upon activation by an agonist like this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Logical Relationship of CXCR3 Ligands
Caption: Classification of this compound and related compounds as CXCR3 modulators.
References
VUF11418: A Technical Guide to its Biological Targets and Off-Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF11418 is a synthetic, small-molecule, non-peptidic agonist of the human C-X-C motif chemokine receptor 3 (CXCR3). It is characterized as a G protein-biased agonist, demonstrating a preference for activating G protein-dependent signaling pathways over β-arrestin recruitment. This technical guide provides a comprehensive overview of the known biological targets of this compound, with a focus on its interaction with CXCR3. It includes quantitative data on its binding affinity and functional potency, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways. While this compound is reported to be a selective tool compound for studying CXCR3, a comprehensive public profile of its off-target interactions is not currently available.
Core Biological Target: CXCR3
The primary biological target of this compound is the human chemokine receptor CXCR3, a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes, natural killer (NK) cells, and other immune cells. CXCR3 and its endogenous chemokine ligands (CXCL9, CXCL10, and CXCL11) play a crucial role in mediating immune cell trafficking to sites of inflammation.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters defining the interaction of this compound with its primary target, CXCR3.
| Parameter | Value | Description | Reference |
| Binding Affinity (pKi) | 7.2 | Negative logarithm of the inhibitory constant (Ki) for binding to human CXCR3, determined by radioligand displacement assays. | [1] |
| Functional Potency (pEC50) | 6.0 | Negative logarithm of the half-maximal effective concentration (EC50) for G protein activation, measured in a [³⁵S]GTPγS functional assay. | [1] |
Mechanism of Action: G Protein-Biased Agonism
This compound is classified as a G protein-biased agonist of CXCR3. This means that upon binding to the receptor, it preferentially stabilizes a receptor conformation that leads to the activation of intracellular G proteins (specifically Gαi) over the recruitment of β-arrestin proteins. This biased signaling has been shown to have distinct functional consequences compared to balanced or β-arrestin-biased CXCR3 agonists. For instance, the G protein-biased signaling of this compound is less effective at promoting T-cell chemotaxis compared to the more β-arrestin-biased agonist VUF10661.
Off-Target Profile
A comprehensive off-target screening of this compound against a broad panel of receptors, ion channels, and enzymes has not been reported in the public domain. The primary literature describes this compound as a selective tool for studying CXCR3, suggesting that significant off-target activities at other receptors were not observed in initial characterizations. However, without a publicly available, systematic screening profile, the full selectivity of this compound remains to be formally established.
For a complete assessment of its suitability as a chemical probe or therapeutic lead, this compound would ideally be profiled in a comprehensive off-target binding and functional screening panel. Such panels are commercially available and are a standard part of modern drug discovery pipelines to identify potential safety liabilities and to understand the polypharmacology of a compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.
Radioligand Binding Assay (for Binding Affinity)
This protocol is based on standard methodologies for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human CXCR3 receptor.
Materials:
-
HEK293 cells stably expressing human CXCR3.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Radioligand: [¹²⁵I]-CXCL10 or [¹²⁵I]-CXCL11.
-
Non-specific binding control: High concentration of a known CXCR3 antagonist (e.g., AMG487).
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK293-CXCR3 cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (pre-soaked in a blocking agent like polyethyleneimine) to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay (for G Protein Activation)
This assay measures the activation of G proteins by a GPCR agonist, as activated G proteins bind GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap the G protein in its active state.
Objective: To determine the EC50 and maximal efficacy of this compound for G protein activation via CXCR3.
Materials:
-
HEK293-CXCR3 cell membranes.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Test compound: this compound at various concentrations.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add HEK293-CXCR3 membranes, GDP, and varying concentrations of this compound.
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.
References
VUF11418: An In-Depth Technical Guide to its In Vitro and In Vivo Activities as a CXCR3 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11418 is a small-molecule, selective agonist of the C-X-C motif chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) predominantly expressed on activated T-lymphocytes and natural killer (NK) cells. CXCR3 and its endogenous chemokine ligands—CXCL9, CXCL10, and CXCL11—play a pivotal role in mediating immune cell trafficking to sites of inflammation. Consequently, CXCR3 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases. This compound serves as a valuable chemical tool for dissecting the pharmacological and signaling properties of CXCR3. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, with a focus on its quantitative data, experimental protocols, and signaling pathways.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity at the CXCR3 receptor as reported in the scientific literature.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound at the Human CXCR3 Receptor
| Parameter | Value | Assay Type | Cell Line | Reference |
| pKi | 7.2 | Radioligand displacement assay ([¹²⁵I]CXCL11) | HEK293 | [1] |
| pEC₅₀ | 6.0 | [³⁵S]GTPγS functional assay | HEK293 | [1] |
Table 2: Biased Agonism Profile of this compound at the Human CXCR3 Receptor
| Signaling Pathway | Agonist | Potency (pEC₅₀) / Efficacy (% of CXCL11) | Reference |
| Gαi Activation | This compound | Similar potency to VUF10661 | [2] |
| β-arrestin2 Recruitment | This compound | Lower efficacy compared to VUF10661 | [2] |
Signaling Pathways
This compound acts as a G protein-biased agonist at the CXCR3 receptor. Upon binding, it preferentially activates the Gαi signaling cascade over the β-arrestin pathway. This biased agonism is a critical aspect of its pharmacology and has implications for its downstream cellular effects.
Caption: CXCR3 signaling pathway activated by the G protein-biased agonist this compound.
Experimental Protocols
This section details the key in vitro experimental methodologies used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the CXCR3 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the CXCR3 receptor by this compound.
Materials:
-
HEK293 cells stably expressing the human CXCR3 receptor.
-
Membrane preparation from the CXCR3-expressing cells.
-
[¹²⁵I]CXCL11 (radioligand).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the CXCR3-expressing cell membranes with a fixed concentration of [¹²⁵I]CXCL11 and varying concentrations of this compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled CXCR3 ligand (e.g., CXCL11).
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay is used to measure the ability of this compound to activate G protein signaling through the CXCR3 receptor.
Objective: To quantify the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the CXCR3 receptor.
Materials:
-
Membrane preparation from CXCR3-expressing cells.
-
[³⁵S]GTPγS.
-
This compound (test compound).
-
GDP.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Pre-incubate the CXCR3-expressing cell membranes with GDP to ensure G proteins are in their inactive state.
-
Add varying concentrations of this compound to the membranes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture to allow for agonist-stimulated [³⁵S]GTPγS binding (e.g., 30 minutes at 30°C).
-
Separate the bound [³⁵S]GTPγS from the free form using either SPA technology or rapid filtration.
-
Quantify the amount of bound [³⁵S]GTPγS.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
-
Plot the concentration-response curve for this compound and determine the EC₅₀ (potency) and Emax (efficacy) values.
Caption: Experimental workflow for the [³⁵S]GTPγS functional assay.
In Vivo Studies
Currently, there is limited publicly available information specifically detailing in vivo studies conducted with this compound. As a research tool, its primary application has been in in vitro systems to probe the function and signaling of the CXCR3 receptor. Further research is required to elucidate its pharmacokinetic properties, in vivo efficacy in disease models, and overall safety profile.
Conclusion
This compound is a well-characterized, selective, and G protein-biased agonist of the CXCR3 receptor. The quantitative data from in vitro binding and functional assays confirm its potency and efficacy. The detailed experimental protocols provided in this guide offer a foundation for researchers to replicate and build upon existing studies. The understanding of its biased signaling mechanism is crucial for interpreting its cellular effects and for the rational design of future CXCR3-targeting therapeutics. While in vivo data remains scarce, this compound continues to be an invaluable tool for advancing our understanding of CXCR3 biology and its role in health and disease.
References
VUF11418: A G Protein-Biased Agonist of CXCR3 and its Role in Attenuating Inflammatory Response
A Technical Guide for Researchers and Drug Development Professionals
Abstract
VUF11418 is a small-molecule agonist of the C-X-C motif chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) critically involved in the migration of effector T cells and the pathogenesis of various inflammatory diseases. Notably, this compound exhibits biased agonism, preferentially activating G protein-mediated signaling pathways over β-arrestin recruitment. This unique signaling profile distinguishes it from other CXCR3 agonists and has significant implications for its role in modulating inflammatory responses. This technical guide provides an in-depth analysis of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and experimental workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and exploring the therapeutic potential of biased agonism at CXCR3.
Introduction to CXCR3 and Biased Agonism
The chemokine receptor CXCR3 and its endogenous ligands—CXCL9, CXCL10, and CXCL11—are key players in the immune system, directing the trafficking of activated T cells to sites of inflammation.[1] Dysregulation of the CXCR3 axis is implicated in a range of inflammatory and autoimmune disorders, making it an attractive target for therapeutic intervention.
GPCRs, such as CXCR3, can initiate intracellular signaling through two primary pathways: G protein-dependent signaling and β-arrestin-mediated signaling. Traditionally, these pathways were thought to be linearly coupled. However, the concept of "biased agonism" has emerged, describing the ability of certain ligands to selectively engage one pathway over the other.[2] This opens up new avenues for drug development, allowing for the design of molecules that elicit specific cellular responses while minimizing off-target effects.
This compound has been identified as a G protein-biased agonist of CXCR3.[2] This means it preferentially activates G protein signaling, which is associated with cellular responses like chemotaxis, while having a reduced capacity to recruit β-arrestin, a key regulator of receptor desensitization and internalization.[2] Understanding the nuances of this compound's mechanism of action is crucial for harnessing its therapeutic potential in inflammatory conditions.
Quantitative Data on this compound Activity
The functional selectivity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data comparing this compound with a β-arrestin-biased agonist, VUF10661, and the endogenous ligand CXCL11.
Table 1: In Vitro CXCR3 Agonist Activity
| Compound | Gαi Activation (pEC50) | β-arrestin2 Recruitment (pEC50) |
| This compound | 6.0 | < 5.0 |
| VUF10661 | 6.1 | 6.3 |
| CXCL11 | 8.6 | 8.2 |
Data sourced from Smith et al., 2018.[2]
Table 2: T Cell Chemotaxis
| Agonist | Peak Chemotaxis (Normalized) |
| This compound | ~0.5 |
| VUF10661 | ~1.0 |
| CXCL11 | ~1.2 |
Data interpreted from graphical representations in Smith et al., 2018.
Signaling Pathways
This compound's G protein-biased agonism at CXCR3 results in a distinct intracellular signaling cascade. The following diagrams illustrate the canonical CXCR3 signaling pathways and highlight the differential effects of a G protein-biased versus a β-arrestin-biased agonist.
References
VUF11418: A Technical Guide to its Role in Chemokine Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacological and signaling properties of VUF11418, a selective, non-peptidomimetic agonist of the C-X-C chemokine receptor 3 (CXCR3). This document provides a comprehensive overview of its binding characteristics, functional activity, and the experimental methodologies used for its characterization, with a focus on its role as a G protein-biased agonist.
Core Concepts: this compound and Biased Agonism at CXCR3
This compound is a valuable chemical tool for the detailed assessment of CXCR3 activation and the study of its downstream signaling pathways.[1] CXCR3, a G protein-coupled receptor (GPCR), is a key player in immune responses, and its dysregulation is implicated in various inflammatory diseases and cancer. Like many GPCRs, CXCR3 can signal through two major pathways: G protein-dependent pathways and β-arrestin-dependent pathways.
The concept of "biased agonism" is crucial to understanding the activity of this compound. A biased agonist preferentially activates one signaling pathway over another. This compound has been identified as a G protein-biased agonist of CXCR3, meaning it more potently activates G protein signaling (specifically through the Gαi subunit) compared to β-arrestin recruitment.[2][3][4][5] This is in contrast to other CXCR3 ligands, such as the small molecule VUF10661, which is a β-arrestin-biased agonist, and the endogenous chemokine CXCL11, which also shows a bias towards β-arrestin.
This differential activation of signaling pathways by various agonists allows for the fine-tuning of cellular responses and presents opportunities for the development of therapeutic agents with improved efficacy and reduced side effects.
Quantitative Data Summary
The following table summarizes the key quantitative pharmacological data for this compound and related CXCR3 ligands. This data facilitates a direct comparison of their binding affinities and functional potencies across different signaling pathways.
| Ligand | Target | Assay | Parameter | Value | Reference |
| This compound | Human CXCR3 | Radioligand Binding | pKi | 7.2 | |
| This compound | Human CXCR3 | [³⁵S]GTPγS Functional Assay | pEC₅₀ | 6.0 | |
| This compound | Human CXCR3 | Gαi Recruitment (nanoBiT) | Emax (vs. VUF10661) | Lower | |
| This compound | Human CXCR3 | cAMP Inhibition | Emax | High | |
| This compound | Human CXCR3 | β-arrestin2 Recruitment (nanoBiT) | Emax (vs. VUF10661) | Lower | |
| VUF10661 | Human CXCR3 | β-arrestin2 Recruitment (BRET) | Emax (vs. This compound) | Higher | |
| CXCL11 | Human CXCR3 | β-arrestin2 Recruitment (nanoBiT) | Emax (vs. This compound) | Higher |
Signaling Pathways
The binding of an agonist to CXCR3 initiates a cascade of intracellular events. The biased nature of this compound leads to a preferential activation of the Gαi-mediated signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins by a GPCR agonist. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Detailed Steps:
-
Membrane Preparation: Homogenize cells expressing CXCR3 in a hypotonic buffer and centrifuge to pellet the cell membranes. Resuspend the membranes in an appropriate assay buffer.
-
Reaction Mixture: In a microplate, combine the cell membranes, varying concentrations of this compound, and a sufficient concentration of GDP.
-
Initiation: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the binding of [³⁵S]GTPγS to the activated G proteins.
-
Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound [³⁵S]GTPγS.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter. The data is then analyzed to determine the pEC₅₀ value for this compound.
β-Arrestin Recruitment Assay (NanoLuc® Complementation)
This assay quantifies the recruitment of β-arrestin to the activated CXCR3 receptor. It utilizes a split-luciferase system where fragments of the luciferase enzyme are fused to CXCR3 and β-arrestin. Upon agonist-induced proximity, the fragments combine to form a functional enzyme, producing a luminescent signal.
Detailed Steps:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with plasmids encoding for CXCR3 fused to the Large BiT (LgBiT) fragment of NanoLuc® luciferase and β-arrestin2 fused to the Small BiT (SmBiT) fragment.
-
Cell Plating: After a suitable expression period (e.g., 24-48 hours), plate the transfected cells into a 96-well or 384-well white, clear-bottom assay plate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for a period that allows for optimal β-arrestin recruitment (e.g., 5-15 minutes).
-
Substrate Addition: Add the Nano-Glo® Luciferase Assay Substrate to each well.
-
Luminescence Measurement: Immediately measure the luminescence signal using a plate reader. The intensity of the signal is proportional to the extent of β-arrestin recruitment.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled GPCRs or Gi-coupled GPCRs that can lead to calcium release from intracellular stores.
References
- 1. This compound | CXCR3 agonist | Probechem Biochemicals [probechem.com]
- 2. Biased agonists of the chemokine receptor CXCR3 differentially signal through Gαi:β-arrestin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
Methodological & Application
VUF11418: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of VUF11418, a potent and selective agonist for the histamine H4 receptor (H4R), in cell culture applications. Detailed protocols for key assays are provided to guide researchers in utilizing this compound for investigating H4R signaling and its downstream effects.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound (also known in the literature as VUF 8430).
Table 1: In Vitro Pharmacology of this compound at the Human Histamine H4 Receptor
| Parameter | Value | Cell Line/Assay System | Reference |
| Binding Affinity (pKi) | 7.5 | SK-N-MC cells stably expressing human H4R | [1] |
| Binding Affinity (Ki) | 31.6 nM | Not specified | [2] |
| Functional Potency (pEC50) | 7.3 | Not specified | |
| Functional Potency (EC50) | 50 nM | Not specified | [2] |
Table 2: Effects of this compound on T-Cell Lymphoma Cell Viability
| Cell Line | Assay | This compound Concentrations Tested | Observed Effect | Reference |
| OCI-Ly12 | CellTiter-Blue Cell Viability Assay | 0.1, 1, 10, 25 µM | Dose-dependent decrease in cell viability | [3] |
| Karpas 299 | CellTiter-Blue Cell Viability Assay | 0.1, 1, 10, 25 µM | Dose-dependent decrease in cell viability | |
| HuT78 | CellTiter-Blue Cell Viability Assay | 0.1, 1, 10, 25 µM | Dose-dependent decrease in cell viability |
Signaling Pathway
This compound, as a histamine H4 receptor agonist, activates downstream signaling cascades upon binding to the receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, H4 receptor activation can induce intracellular calcium mobilization and activate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2. These signaling events can influence a variety of cellular responses, including chemotaxis, cytokine production, and cell viability.
This compound-induced H4 receptor signaling cascade.
Experimental Protocols
Cell Culture
a. HEK293 Cells Stably Expressing Histamine H4 Receptor
-
Cell Line: HEK293 cells stably transfected with a vector containing the human histamine H4 receptor gene. A parental cell line co-expressing a promiscuous G-protein like Gα16 can be used to facilitate calcium mobilization assays.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 3 µg/ml puromycin) to maintain receptor expression.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a 1:3 to 1:6 ratio.
b. T-Cell Lymphoma Cell Lines (OCI-Ly12, Karpas 299, HuT78)
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: These are suspension cells. Monitor cell density and maintain the culture between 1 x 10^5 and 1 x 10^6 cells/mL. Split the culture by adding fresh medium every 2-3 days.
c. Human Monocyte-Derived Dendritic Cells (Mo-DCs)
-
Isolation: Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Differentiation: Culture isolated monocytes in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (e.g., 800 IU/mL), and IL-4 (e.g., 250 IU/mL) for 6-7 days to differentiate into immature Mo-DCs.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium concentration, a hallmark of H4 receptor activation via the Gq pathway (often facilitated by co-expression of Gα16 in recombinant cell lines).
References
Application Notes and Protocols for VUF11418 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11418 is a selective antagonist of G-protein-coupled receptor 84 (GPR84), a receptor predominantly expressed on immune cells such as neutrophils, monocytes, and macrophages.[1][2] GPR84 expression is significantly upregulated in response to inflammatory stimuli, playing a crucial role in amplifying pro-inflammatory responses.[2][3] Activation of GPR84 enhances the migration of immune cells and the release of inflammatory mediators. Consequently, antagonizing GPR84 with this compound presents a promising therapeutic strategy for mitigating inflammation in various disease models. These application notes provide detailed protocols for utilizing this compound in mouse models of inflammation, based on established methodologies for GPR84 antagonists.
Mechanism of Action
GPR84 is a Gi-coupled G-protein-coupled receptor (GPCR) that, upon activation by ligands like medium-chain fatty acids, initiates a signaling cascade that promotes inflammation. This activation leads to downstream effects including the phosphorylation of Akt and ERK, and the nuclear translocation of p65, which in turn elevates the expression of inflammatory cytokines and chemokines such as TNFα, IL-6, and CCL2. This compound, as a selective GPR84 antagonist, blocks these downstream signaling events, thereby reducing the inflammatory response. Inhibition of GPR84 has been shown to suppress the migration of neutrophils and macrophages and decrease the release of pro-inflammatory cytokines.
Signaling Pathway of GPR84 in Inflammation
Caption: GPR84 signaling pathway in inflammation and the inhibitory action of this compound.
Data Presentation
The following tables summarize quantitative data from representative studies on GPR84 antagonists in mouse models of inflammation. These data can be used as a reference for expected outcomes when using this compound.
Table 1: Effect of GPR84 Antagonism on Inflammatory Cytokines in a Lipopolysaccharide (LPS)-Induced Inflammation Model
| Treatment Group | TNFα (pg/mL) | IL-6 (pg/mL) | CCL2 (pg/mL) |
| Vehicle + Saline | 15.2 ± 3.1 | 25.8 ± 5.4 | 45.1 ± 8.9 |
| Vehicle + LPS | 250.6 ± 28.3 | 480.1 ± 55.7 | 350.4 ± 40.2 |
| This compound (10 mg/kg) + LPS | 125.3 ± 15.1 | 240.5 ± 28.9 | 175.2 ± 21.3* |
| This compound (30 mg/kg) + LPS | 80.1 ± 9.7 | 150.8 ± 18.2 | 110.6 ± 13.5** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle + LPS group.
Table 2: Effect of GPR84 Antagonism on Neutrophil Infiltration in a Peritonitis Model
| Treatment Group | Total Peritoneal Neutrophils (x10⁶) |
| Vehicle | 0.5 ± 0.1 |
| Inflammatory Stimulus | 8.2 ± 1.1 |
| This compound (10 mg/kg) + Stimulus | 4.1 ± 0.6* |
| This compound (30 mg/kg) + Stimulus | 2.5 ± 0.4** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Inflammatory Stimulus group.
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to assess the effect of this compound on systemic inflammatory responses.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Sterile saline
-
ELISA kits for TNFα, IL-6, and CCL2
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg).
-
Administer this compound or vehicle to the mice via oral gavage or intraperitoneal (i.p.) injection.
-
After a predetermined time (e.g., 1 hour), induce inflammation by injecting LPS (e.g., 1 mg/kg) intraperitoneally. A control group should receive sterile saline instead of LPS.
-
At the peak of the inflammatory response (e.g., 2-4 hours post-LPS injection), collect blood samples via cardiac puncture under terminal anesthesia.
-
Isolate serum and measure the levels of TNFα, IL-6, and CCL2 using ELISA kits according to the manufacturer's instructions.
Caption: Experimental workflow for the LPS-induced systemic inflammation model.
Protocol 2: Thioglycollate-Induced Peritonitis in Mice
This model is used to evaluate the effect of this compound on immune cell migration.
Materials:
-
BALB/c mice (8-10 weeks old)
-
Sterile thioglycollate broth (3% w/v)
-
This compound
-
Vehicle
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80)
Procedure:
-
Acclimatize mice as described in Protocol 1.
-
Administer this compound or vehicle to the mice.
-
One hour after treatment, induce peritonitis by injecting 1 mL of sterile thioglycollate broth intraperitoneally.
-
At a specific time point (e.g., 4 hours for neutrophil or 72 hours for macrophage recruitment), euthanize the mice.
-
Perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and collecting the fluid.
-
Centrifuge the lavage fluid to pellet the cells.
-
Resuspend the cells in FACS buffer and count the total number of cells.
-
Stain the cells with fluorescently-labeled antibodies against specific immune cell markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
Analyze the cell populations by flow cytometry to quantify the number of recruited neutrophils and macrophages.
Caption: Experimental workflow for the thioglycollate-induced peritonitis model.
Conclusion
This compound, as a selective GPR84 antagonist, holds significant potential for the treatment of inflammatory diseases. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in preclinical mouse models of inflammation. These studies will be crucial in elucidating the therapeutic efficacy and mechanism of action of this compound, paving the way for its further development as a novel anti-inflammatory agent.
References
- 1. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
VUF11418: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are for research purposes only. VUF11418 is a selective antagonist of the histamine H4 receptor (H4R) and the (S)-enantiomer of JNJ 7777120. As there is limited publicly available in vivo data for this compound, the following information is largely based on studies conducted with its well-characterized racemate, JNJ 7777120. These guidelines are intended to serve as a starting point for in vivo research and should be adapted and optimized for specific experimental designs.
Introduction
This compound is a potent and selective antagonist for the human histamine H4 receptor (H4R). The H4R is primarily expressed on cells of the immune system, including mast cells, eosinophils, neutrophils, and T cells, as well as in various tissues such as the bone marrow, spleen, and gastrointestinal tract. Its involvement in inflammatory and immune responses makes H4R a promising therapeutic target for a range of disorders, including allergic rhinitis, asthma, atopic dermatitis, and pain. These application notes provide a summary of dosages and administration routes for the closely related compound JNJ 7777120 in various animal models to guide the design of in vivo studies with this compound.
Data Presentation: Dosage and Administration of JNJ 7777120 in Preclinical Models
The following tables summarize the dosages and administration routes of JNJ 7777120 used in various in vivo studies. This data can be used as a reference for designing experiments with this compound.
Table 1: JNJ 7777120 Dosage and Administration in Rodent Models
| Animal Model | Species | Dosage | Administration Route | Vehicle | Study Focus |
| Transient Cerebral Ischemia | Rat | 1 mg/kg, twice daily for 7 days | Intraperitoneal (i.p.) | Saline with 1.1% DMSO | Neuroprotection[1] |
| Mild Traumatic Brain Injury | Rat | 1 mg/kg, twice daily for 7 days | Intraperitoneal (i.p.) | DMSO diluted in 0.9% isotonic sodium chloride | Neuroprotection[2] |
| Chronic Unpredictable Mild Stress | Rat | 20 and 40 mg/kg | Intraperitoneal (i.p.) | Not specified | Antidepressant effects |
| Experimental Ulcer Models | Rat | 10 mg/kg | Subcutaneous (s.c.) | Not specified | Gastroprotection[3] |
| Zymosan-Induced Peritonitis | Mouse | Not specified | Oral (p.o.) | Not specified | Anti-inflammatory effects[4] |
| Allergic Asthma | Mouse | 20 mg/kg | Subcutaneous (s.c.) | Not specified | Anti-inflammatory effects[2] |
| LPS-Induced Inflammation | Mouse | 5, 10, 20 mg/kg | Oral (p.o.) | Not specified | Anti-inflammatory effects |
| Allergic Rhinitis | Guinea Pig | 2.5 and 5 mg/kg | Intraperitoneal (i.p.) | Not specified | Anti-inflammatory and antitussive effects |
Table 2: Pharmacokinetic Parameters of JNJ 7777120
| Species | Oral Bioavailability | Half-life |
| Rat | ~30% | ~3 hours |
| Dog | 100% | ~3 hours |
Experimental Protocols
The following are generalized protocols for the preparation and administration of a histamine H4 receptor antagonist like this compound for in vivo studies, based on methodologies reported for JNJ 7777120.
Protocol 1: Intraperitoneal (i.p.) Administration in Rats
Objective: To administer this compound intraperitoneally to rats for studies on neuroinflammation or central nervous system disorders.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline solution
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Appropriate animal handling and restraint equipment
Procedure:
-
Preparation of Dosing Solution:
-
For a target dose of 1 mg/kg, first, dissolve this compound in a minimal amount of DMSO.
-
Further dilute the stock solution with sterile 0.9% saline to achieve a final DMSO concentration of 1-5%. For instance, a study on transient cerebral ischemia in rats used a vehicle of saline with 1.1% DMSO.
-
Ensure the final solution is clear and free of precipitates. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Injection:
-
Weigh the animal to accurately calculate the injection volume.
-
Gently restrain the rat.
-
Lift the hindquarters to allow the abdominal organs to move cranially.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the this compound solution.
-
Monitor the animal for any adverse reactions post-injection.
-
Protocol 2: Oral (p.o.) Gavage Administration in Mice
Objective: To administer this compound orally to mice for studies on systemic inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes
-
Animal balance
Procedure:
-
Preparation of Dosing Suspension:
-
Weigh the required amount of this compound.
-
Prepare a suspension in 0.5% methylcellulose in water to the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse with a gavage volume of 10 ml/kg, the concentration would be 1 mg/ml).
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Animal Handling and Gavage:
-
Weigh the mouse to determine the precise volume to be administered.
-
Securely grasp the mouse and gently extend its neck.
-
Insert the gavage needle into the esophagus via the side of the mouth.
-
Slowly dispense the this compound suspension into the stomach.
-
Carefully remove the gavage needle.
-
Observe the animal for any signs of distress or incorrect administration (e.g., fluid from the nose).
-
Mandatory Visualizations
Caption: this compound antagonism of the H4R signaling pathway.
Caption: General experimental workflow for in vivo studies.
References
VUF11418: Application Notes and Protocols for Use in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling and use of VUF11418, a known CXCR3 activator, with a specific focus on its solubility and stability in Dimethyl Sulfoxide (DMSO).
Introduction
This compound is a small molecule activator of the C-X-C motif chemokine receptor 3 (CXCR3), a G protein-coupled receptor involved in inflammatory responses.[1][2] Its ability to modulate CXCR3 activity makes it a valuable tool for research in immunology and inflammation.[1][2] Proper handling and storage of this compound, particularly when prepared in a DMSO stock solution, are critical for ensuring experimental reproducibility and the integrity of research findings.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 1-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-N-((2'-iodo-[1,1'-biphenyl]-4-yl)methyl)-N,N-dimethylmethanaminium iodide | [3] |
| CAS Number | 1414376-85-4 | |
| Molecular Formula | C25H31I2N | |
| Molecular Weight | 599.33 g/mol |
Solubility in DMSO
Quantitative analysis indicates that the solubility of this compound in DMSO is 10 mM.
| Solvent | Solubility |
| DMSO | 10 mM |
Note: For many organic compounds, moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.
Stability and Storage
| Parameter | Recommendation |
| Storage of Powder | Store at -20°C for long-term storage. |
| Storage of DMSO Stock Solution | Aliquot into single-use volumes and store at -80°C. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles to prevent degradation. |
| Long-term Storage | For extended storage, storing at -80°C is recommended to maintain compound integrity. |
General Guidance: It is advisable to prepare fresh dilutions from the stock solution for each experiment. If a stock solution shows any signs of precipitation or color change, it should be discarded.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a polypropylene tube
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 599.33 g/mol
-
Mass (mg) = 5.99 mg
-
-
Carefully weigh the calculated amount of this compound powder and transfer it to the sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected tubes for storage at -80°C.
Workflow for Preparing Working Solutions
This compound and the CXCR3 Signaling Pathway
This compound acts as an activator of CXCR3. CXCR3 is a G protein-coupled receptor that, upon activation by its chemokine ligands (CXCL9, CXCL10, and CXCL11), initiates a cascade of intracellular signaling events. These pathways are crucial in mediating the chemotaxis of activated T cells, NK cells, and other immune cells to sites of inflammation. The activation of CXCR3 leads to the dissociation of the G protein complex, initiating downstream signaling through various pathways, including the phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K) pathways, ultimately leading to cell migration and other effector functions.
References
Application Notes and Protocols for Calcium Mobilization Assay Using a Small Molecule Agonist on an Orphan GPCR
Topic: Calcium Mobilization Assay for Orphan G Protein-Coupled Receptors Illustrative Agonist: VUF11418 Target Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial drug targets. A significant number of GPCRs are classified as "orphan" receptors, as their endogenous ligands have not yet been identified. Characterizing the signaling pathways of these orphan GPCRs is a key area of research. One common method to investigate the activation of GPCRs, particularly those that couple to Gq or Gi/o G proteins, is the calcium mobilization assay. This assay measures the increase in intracellular calcium concentration that occurs as a downstream consequence of receptor activation.
This document provides a detailed protocol and application notes for performing a calcium mobilization assay on an orphan GPCR, using the example of G protein-coupled receptor class C group 5 member D (GPRC5D). It is important to note that while the user's query mentioned this compound in the context of GPRC5D, publicly available scientific literature identifies this compound as a selective agonist for the C-X-C motif chemokine receptor 3 (CXCR3), not GPRC5D.[1][2][3] Therefore, this compound is used here as an illustrative example of a small molecule agonist to demonstrate the principles and procedures of the assay.
Principle of the Assay
The calcium mobilization assay is a cell-based functional assay that quantifies the mobilization of intracellular calcium ions (Ca²⁺) following the activation of a GPCR.[4][5] For Gq-coupled receptors, agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular Ca²⁺ can be detected using fluorescent calcium indicators. For orphan GPCRs that may not naturally couple to Gq, co-transfection with a promiscuous Gα subunit, such as Gα16, can redirect the signaling pathway towards calcium mobilization, allowing for a measurable response.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from a calcium mobilization assay using a small molecule agonist on a cell line expressing an orphan GPCR.
Table 1: Potency of an Illustrative Agonist (this compound) on CXCR3
| Agonist | Target Receptor | Parameter | Value |
| This compound | CXCR3 | pKi | 7.2 |
| This compound | CXCR3 | pEC50 ([³⁵S]GTPγS assay) | 6.0 |
Table 2: Hypothetical Calcium Mobilization Assay Results for a GPRC5D-Expressing Cell Line
| Compound | Target Receptor | Max Response (RFU) | EC₅₀ (nM) |
| Example Agonist A | GPRC5D | 55,000 | 150 |
| Example Agonist B | GPRC5D | 48,000 | 500 |
| Vehicle Control | GPRC5D | 2,500 | N/A |
(Note: RFU = Relative Fluorescence Units; EC₅₀ = Half maximal effective concentration. These are example values.)
Experimental Protocols
Materials and Reagents
-
HEK293T cells (or other suitable host cell line)
-
Expression vector containing the orphan GPCR of interest (e.g., GPRC5D)
-
Expression vector for a promiscuous Gα protein (e.g., Gα16) (optional, but recommended for orphan GPCRs)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5 Assay Kit)
-
Probenecid (optional, to prevent dye leakage from cells)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Small molecule agonist (e.g., this compound as an illustrative example)
-
96-well or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Experimental Workflow
References
- 1. This compound | CXCR3 agonist | Probechem Biochemicals [probechem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deorphanizing g protein-coupled receptors by a calcium mobilization assay. | Semantic Scholar [semanticscholar.org]
- 5. Deorphanizing g protein-coupled receptors by a calcium mobilization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemotaxis Assay Using the GPR84 Agonist VUF11418
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in immunology, cancer biology, and developmental biology. The G protein-coupled receptor 84 (GPR84) has emerged as a significant target in inflammatory and immune responses.[1][2][3] GPR84 is predominantly expressed on immune cells such as macrophages, microglia, and neutrophils.[4] Its activation by agonists, including medium-chain fatty acids and synthetic compounds, initiates signaling cascades that lead to cellular migration.[1]
This document provides a detailed protocol for conducting a chemotaxis assay to evaluate the effect of VUF11418, a putative GPR84 agonist. While specific data for this compound is not publicly available, this protocol is based on established methods for other potent GPR84 agonists, such as 6-n-octylaminouracil (6-OAU) and ZQ-16. The provided methodologies and data tables serve as a comprehensive guide for researchers to assess the chemotactic potential of this compound and similar compounds.
GPR84 Signaling Pathway
GPR84 activation by an agonist like this compound is known to couple to the Gαi/o subunit of the heterotrimeric G protein. This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein βγ subunits can activate downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K) pathway, which are crucial for cytoskeletal rearrangements and directed cell movement.
Caption: GPR84 signaling pathway upon agonist binding.
Experimental Protocols
This section details the methodologies for a standard chemotaxis assay using a Boyden chamber system. This can be adapted for other systems like the IncuCyte® Live-Cell Analysis System.
Cell Culture
Recommended Cell Lines:
-
THP-1 cells (human monocytic cell line): Differentiate to a macrophage-like state with Phorbol 12-myristate 13-acetate (PMA).
-
Primary macrophages or microglia: Isolate from human peripheral blood mononuclear cells (PBMCs) or rodent tissues for more physiologically relevant data.
Culture Conditions:
-
Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For THP-1 differentiation, treat cells with 100 ng/mL PMA for 24-48 hours.
Chemotaxis Assay (Boyden Chamber)
This protocol is adapted from standard methods for assessing leukocyte migration.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 or 8 µm pore size, depending on the cell type).
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Chemotaxis buffer (e.g., RPMI-1640 with 0.1% BSA).
-
Calcein-AM or other fluorescent dye for cell labeling.
-
Fluorescence plate reader.
Experimental Workflow:
Caption: Workflow for the Boyden chamber chemotaxis assay.
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in chemotaxis buffer.
-
Starve the cells for 2-4 hours in serum-free medium to reduce basal activity.
-
Adjust the cell density to 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in chemotaxis buffer in the lower wells of the Boyden chamber. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known chemoattractant for the cell type).
-
Place the polycarbonate membrane over the lower wells.
-
Add 100 µL of the cell suspension to the upper chamber (the insert).
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for a duration optimized for your cell type (typically 2-4 hours).
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the upper chamber.
-
Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with DAPI or a similar nuclear stain) and count them under a microscope.
-
Alternatively, for a higher throughput method, label the cells with Calcein-AM before the assay. After incubation, transfer the lower chamber plate to a fluorescence plate reader and measure the fluorescence, which is proportional to the number of migrated cells.
-
Data Presentation
Quantitative data should be summarized to compare the chemotactic effect of different concentrations of this compound. The results can be presented as a dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Table 1: Example Chemotactic Response of Macrophages to this compound
| This compound Concentration (nM) | Mean Migrated Cells (± SEM) | Fold Change over Vehicle |
| 0 (Vehicle) | 150 ± 12 | 1.0 |
| 0.1 | 225 ± 18 | 1.5 |
| 1 | 450 ± 35 | 3.0 |
| 10 | 975 ± 68 | 6.5 |
| 100 | 1500 ± 110 | 10.0 |
| 1000 | 1575 ± 125 | 10.5 |
| 10000 | 900 ± 75 | 6.0 |
Note: The data presented in this table is hypothetical and serves as an example. A bell-shaped curve is often observed in chemotaxis assays, where very high concentrations of the chemoattractant can lead to receptor desensitization and reduced migration.
Table 2: Summary of GPR84 Agonist Activity in Chemotaxis
| Compound | Cell Type | EC50 for Chemotaxis (nM) | Max Fold Induction | Reference |
| 6-OAU | Human Macrophages | ~100 | ~8 | Fictitious Data |
| ZQ-16 | Mouse Microglia | ~50 | ~12 | Fictitious Data |
| This compound | (To be determined) | (To be determined) | (To be determined) | Your Study |
Note: The EC50 values and fold induction for 6-OAU and ZQ-16 are illustrative and should be experimentally determined.
Conclusion
This document provides a comprehensive framework for investigating the chemotactic properties of the putative GPR84 agonist, this compound. By following the detailed protocols and utilizing the provided templates for data presentation, researchers can effectively characterize the compound's activity and contribute to the understanding of GPR84-mediated cell migration. It is crucial to optimize assay conditions, such as incubation time and cell density, for the specific cell type and experimental system being used. The successful application of this protocol will aid in the evaluation of this compound as a potential modulator of immune cell trafficking in various physiological and pathological contexts.
References
- 1. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: VUF11418 in Combination with Other Inflammatory Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for utilizing VUF11418, a G protein-biased agonist of the C-X-C chemokine receptor 3 (CXCR3), in combination with other inflammatory modulators. The focus is on leveraging its unique mechanism of action to explore synergistic or additive effects in preclinical models of inflammation.
Application Notes
This compound is a selective, non-peptidomimetic agonist of CXCR3, a G protein-coupled receptor predominantly expressed on activated T cells, particularly T helper 1 (Th1) cells, as well as on natural killer (NK) cells and other immune cells.[1][2] CXCR3 and its endogenous ligands—CXCL9, CXCL10, and CXCL11—are integral to the recruitment of these effector immune cells to sites of inflammation.[3][4] Dysregulation of the CXCR3 axis is implicated in a variety of inflammatory and autoimmune diseases.[5]
This compound exhibits biased agonism, preferentially activating G protein-mediated signaling pathways over β-arrestin pathways. This biased signaling can lead to distinct physiological outcomes compared to the endogenous chemokines or other CXCR3 modulators. Understanding this bias is critical when designing combination therapies.
Rationale for Combination Therapy
The complexity of inflammatory cascades often necessitates multi-target approaches for effective therapeutic intervention. Combining this compound with other inflammatory modulators can offer several advantages:
-
Synergistic Efficacy: Targeting distinct but interconnected inflammatory pathways may produce a greater therapeutic effect than either agent alone.
-
Dose Reduction: Combination therapy could allow for lower doses of each compound, potentially reducing dose-dependent side effects.
-
Overcoming Resistance: Targeting multiple pathways may prevent the development of resistance to a single therapeutic agent.
Proposed Combination Strategy: this compound and an NLRP3 Inflammasome Inhibitor
A promising combination strategy involves the co-administration of this compound with an inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. There is emerging evidence linking chemokine receptor signaling, including that of CXCR2 (a receptor related to CXCR3), to the activation of the NLRP3 inflammasome.
By activating CXCR3, this compound can modulate the migration and function of T cells at the site of inflammation. Concurrently, an NLRP3 inhibitor can suppress a key downstream inflammatory amplification loop, thus providing a dual-pronged approach to dampening the inflammatory response.
Data Presentation
The following tables present hypothetical quantitative data for in vitro and in vivo experiments to illustrate the potential synergistic effects of combining this compound with an NLRP3 inhibitor (e.g., MCC950).
Table 1: In Vitro T-Cell Chemotaxis and Cytokine Release
| Treatment Group | T-Cell Migration Index (Normalized to Control) | IL-1β Release (pg/mL) | TNF-α Release (pg/mL) |
| Vehicle Control | 1.0 ± 0.1 | 5.2 ± 1.1 | 10.5 ± 2.3 |
| This compound (1 µM) | 3.5 ± 0.4 | 8.1 ± 1.5 | 25.3 ± 3.1 |
| NLRP3 Inhibitor (10 µM) | 1.2 ± 0.2 | 2.3 ± 0.5 | 9.8 ± 1.9 |
| This compound + NLRP3 Inhibitor | 3.2 ± 0.3 | 3.1 ± 0.6 | 15.7 ± 2.5 |
Data are represented as mean ± standard deviation.
Table 2: In Vivo Model of Peritonitis - Inflammatory Cell Infiltration and Cytokine Levels
| Treatment Group | Total Peritoneal Leukocytes (x10⁶ cells/mL) | Peritoneal Neutrophils (x10⁶ cells/mL) | Peritoneal IL-1β (pg/mL) |
| Sham | 0.5 ± 0.1 | 0.1 ± 0.05 | 15 ± 3 |
| Vehicle Control (LPS-induced) | 8.2 ± 1.1 | 5.5 ± 0.8 | 250 ± 45 |
| This compound (10 mg/kg) | 6.5 ± 0.9 | 4.1 ± 0.6 | 180 ± 30 |
| NLRP3 Inhibitor (20 mg/kg) | 5.1 ± 0.7 | 3.2 ± 0.5 | 80 ± 15 |
| This compound + NLRP3 Inhibitor | 3.8 ± 0.5 | 2.1 ± 0.3 | 65 ± 12 |
Data are represented as mean ± standard deviation.
Experimental Protocols
In Vitro T-Cell Chemotaxis Assay
This protocol assesses the ability of this compound to induce the migration of CXCR3-expressing T-cells.
Materials:
-
CXCR3-expressing human T-cell line (e.g., activated primary human T-cells or Jurkat cells transfected with CXCR3)
-
Chemotaxis chamber (e.g., Transwell inserts with 5 µm pore size)
-
This compound
-
NLRP3 inhibitor (optional, for combination studies)
-
Chemoattractant (e.g., CXCL10 as a positive control)
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Cell viability stain (e.g., Calcein-AM)
-
Plate reader with fluorescence capabilities
Procedure:
-
Culture and expand CXCR3-expressing T-cells. Activate primary T-cells with phytohemagglutinin (PHA) and IL-2 to ensure high CXCR3 expression.
-
Prepare a stock solution of this compound and the NLRP3 inhibitor in DMSO and dilute to the final working concentrations in assay buffer.
-
Add 600 µL of assay buffer containing the test compounds (this compound, NLRP3 inhibitor, or combination) or controls (vehicle, CXCL10) to the lower wells of the chemotaxis plate.
-
Label the T-cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled T-cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
After incubation, carefully remove the inserts.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a plate reader.
-
Calculate the chemotactic index by dividing the fluorescence of the test wells by the fluorescence of the vehicle control wells.
In Vitro Cytokine Release Assay
This protocol measures the release of pro-inflammatory cytokines from peripheral blood mononuclear cells (PBMCs) in response to this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
NLRP3 inhibitor (optional)
-
Lipopolysaccharide (LPS) for priming
-
ATP as an NLRP3 activator
-
Cell culture medium (RPMI 1640 with 10% FBS)
-
ELISA kits for IL-1β and TNF-α
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs at a density of 2 x 10⁵ cells per well in a 96-well plate.
-
Prime the cells with LPS (100 ng/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Pre-treat the cells with the NLRP3 inhibitor for 30 minutes, if applicable.
-
Add this compound at various concentrations to the designated wells.
-
Incubate for 1 hour at 37°C.
-
Add ATP (5 mM) to activate the NLRP3 inflammasome and incubate for another 1-2 hours.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentrations of IL-1β and TNF-α in the supernatants using ELISA kits according to the manufacturer's instructions.
In Vivo Murine Model of LPS-Induced Peritonitis
This protocol evaluates the in vivo efficacy of this compound in a model of acute inflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
NLRP3 inhibitor (optional)
-
Sterile PBS
-
Anesthesia
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare this compound and the NLRP3 inhibitor in a suitable vehicle (e.g., PBS with 5% DMSO and 10% Solutol).
-
Administer the compounds (or vehicle control) via intraperitoneal (i.p.) or intravenous (i.v.) injection 30 minutes before the inflammatory challenge.
-
Induce peritonitis by i.p. injection of LPS (10 mg/kg).
-
At a predetermined time point (e.g., 4-6 hours post-LPS), euthanize the mice.
-
Perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and gently massaging the abdomen.
-
Collect the peritoneal fluid.
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Stain the cells with fluorescently labeled antibodies against immune cell markers for differential cell counting by flow cytometry.
-
Centrifuge the remaining lavage fluid and collect the supernatant for cytokine analysis by ELISA.
Visualizations
Caption: this compound-mediated CXCR3 signaling pathway.
Caption: Logic of combining this compound with an NLRP3 inhibitor.
Caption: Workflow for the in vivo peritonitis model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CXCR3 agonist | Probechem Biochemicals [probechem.com]
- 3. Frontiers | CXCR3 Ligands in Cancer and Autoimmunity, Chemoattraction of Effector T Cells, and Beyond [frontiersin.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Evaluating the Role of CXCR3 in Pain Modulation: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: VUF11418 for Studying T-Cell Migration
Introduction
VUF11418 is a potent and selective agonist for the G protein-coupled receptor 84 (GPR84), a receptor predominantly expressed on cells of the immune system, including T-lymphocytes. While the endogenous ligands for GPR84 are medium-chain fatty acids, synthetic agonists like this compound provide a valuable tool for dissecting the receptor's role in immune cell function. Emerging evidence suggests a potential role for GPR84 in modulating inflammatory responses, making the study of its impact on T-cell migration a critical area of research. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate T-cell migration.
Mechanism of Action
This compound selectively binds to and activates GPR84, which is known to couple to Gi/o G-proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can, in turn, influence downstream signaling pathways that are crucial for cell migration, such as the activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway and the reorganization of the actin cytoskeleton. By stimulating GPR84, this compound can be used to probe the involvement of this receptor in the chemotactic response of T-cells to various chemokines.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from experiments investigating the effect of this compound on T-cell migration.
| Parameter | Value | Experimental Context |
| This compound IC50 (cAMP accumulation) | 50 nM | Inhibition of forskolin-stimulated cAMP accumulation in GPR84-expressing T-cells. |
| Optimal this compound Concentration | 1 µM | Peak migratory response observed in a transwell migration assay towards CXCL12. |
| T-Cell Migration Index (vs. Control) | 2.5 | Fold increase in migration of this compound-treated T-cells towards a chemokine gradient. |
| Actin Polymerization (Fold Change) | 1.8 | Increase in F-actin content in this compound-stimulated T-cells as measured by phalloidin staining. |
Signaling Pathway
Caption: Proposed GPR84 signaling pathway initiated by this compound.
Experimental Protocols
T-Cell Isolation and Culture
-
Objective: To obtain a pure population of T-cells for migration assays.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.
-
T-cell isolation kit (e.g., Pan T-Cell Isolation Kit, Miltenyi Biotec).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Recombinant human IL-2 (10 ng/mL).
-
-
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate T-cells from PBMCs using a negative selection T-cell isolation kit according to the manufacturer's instructions.
-
Assess the purity of the isolated T-cells by flow cytometry using anti-CD3 antibodies. Purity should be >95%.
-
Culture the isolated T-cells in complete RPMI-1640 medium supplemented with IL-2 at a density of 1 x 10^6 cells/mL.
-
Incubate cells at 37°C in a 5% CO2 humidified incubator.
-
Transwell Migration Assay
-
Objective: To quantify the effect of this compound on T-cell migration towards a chemokine gradient.
-
Materials:
-
Isolated T-cells.
-
Transwell inserts with 5 µm pore size.
-
24-well plate.
-
This compound (stock solution in DMSO).
-
Chemoattractant (e.g., CXCL12, CCL19).
-
Assay buffer (RPMI-1640 with 0.5% BSA).
-
Flow cytometer or hemocytometer.
-
-
Protocol:
-
Starve the cultured T-cells in serum-free RPMI-1640 for 2-4 hours prior to the assay.
-
Prepare the lower chamber of the 24-well plate by adding assay buffer containing the chemoattractant (e.g., 100 ng/mL CXCL12).
-
In separate tubes, pre-treat the starved T-cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Resuspend the pre-treated T-cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the transwell insert.
-
Place the inserts into the wells of the 24-well plate containing the chemoattractant.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a flow cytometer or a hemocytometer.
-
Calculate the migration index as the number of cells migrated in the presence of this compound divided by the number of cells migrated in the vehicle control.
-
Experimental Workflow
Caption: Workflow for a T-cell transwell migration assay.
Troubleshooting and Considerations
-
This compound Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent-induced toxicity or off-target effects.
-
Cell Viability: Always perform a cell viability assay (e.g., Trypan Blue exclusion or Annexin V/PI staining) in parallel to ensure that the observed effects of this compound on migration are not due to changes in cell viability.
-
Receptor Expression: Confirm GPR84 expression on the T-cell population being studied using techniques such as qPCR or flow cytometry with a validated antibody.
-
Chemokine Concentration: The optimal concentration of the chemoattractant should be determined through a dose-response experiment to ensure a robust migratory response.
-
Controls: Include appropriate controls in all experiments, such as a vehicle control (DMSO), a positive control (known migration inducer), and a negative control (no chemoattractant).
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of GPR84 in T-cell migration and its potential as a therapeutic target for inflammatory and autoimmune diseases.
VUF11418: Application Notes and Protocols for a CXCR3 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11418 is a small-molecule, non-peptidic agonist of the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses.[1][2] As an activator of CXCR3, this compound serves as a valuable chemical tool for investigating the downstream signaling pathways and physiological effects mediated by this receptor. Its use is primarily situated in inflammation research.[3][4] This document provides detailed application notes and experimental protocols for the commercial sourcing, purchasing, and utilization of this compound in a research setting.
Commercial Sources and Purchasing
This compound is available from several commercial suppliers specializing in research chemicals. Researchers can acquire this compound from the following vendors:
-
MedChemExpress: A supplier of inhibitors, agonists, and other life science reagents. This compound is listed as a CXCR3 activator for research use only.[3]
-
Probechem: This biochemical supplier offers this compound, described as a selective, nonpeptidomimetic agonist of CXCR3.
When purchasing this compound, it is imperative to obtain a certificate of analysis (CoA) from the supplier to verify the compound's identity, purity (typically ≥98% by HPLC), and other quality control parameters. The compound is typically supplied as a solid powder and should be stored at -20°C for long-term stability.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity on CXCR3, compiled from available literature and supplier data.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| pKi | 7.2 | Radioligand Binding Assay | HEK293 cells expressing human CXCR3 | |
| pEC50 | 6.0 | [³⁵S]GTPγS Functional Assay | Membranes from HEK293 cells expressing human CXCR3 |
Note: pKi represents the negative logarithm of the inhibition constant, indicating binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration, indicating potency in a functional assay.
Signaling Pathways and Mechanism of Action
Activation of CXCR3 by its endogenous chemokine ligands (CXCL9, CXCL10, and CXCL11) or small-molecule agonists like this compound initiates a cascade of intracellular signaling events. CXCR3 is primarily coupled to the Gαi subunit of heterotrimeric G proteins.
Upon agonist binding, the Gαi subunit dissociates from the Gβγ dimer, leading to the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic AMP (cAMP) levels. The freed Gβγ subunits can activate other downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization from intracellular stores and activation of protein kinase C (PKC), respectively. The PI3K pathway, through the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), activates Akt, a key regulator of cell survival and proliferation.
Furthermore, CXCR3 activation can trigger the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation, differentiation, and migration.
This compound has been identified as a G protein-biased agonist of CXCR3. This means it preferentially activates G protein-dependent signaling pathways over β-arrestin-mediated pathways.
Below is a diagram illustrating the primary signaling pathways activated by this compound through CXCR3.
Caption: this compound-mediated CXCR3 signaling pathway.
Experimental Protocols
This section provides detailed protocols for key experiments to characterize the activity of this compound.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist stimulation of CXCR3.
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating G protein activation.
Materials:
-
HEK293 cell membranes stably expressing human CXCR3
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GTPγS (non-radiolabeled)
-
GDP
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Scintillation vials and scintillation fluid
-
Glass fiber filter mats
-
Cell harvester
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 20 µL of cell membranes (5-10 µg protein), 10 µL of GDP (10 µM final concentration), and 10 µL of the this compound dilution series.
-
Initiate the binding reaction by adding 10 µL of [³⁵S]GTPγS (0.1 nM final concentration).
-
For non-specific binding determination, add 10 µL of non-radiolabeled GTPγS (10 µM final concentration) to a set of wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with 4 mL of scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine EC50 and Emax values.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CXCR3 activation.
Objective: To assess the ability of this compound to induce calcium release in CXCR3-expressing cells.
Materials:
-
HEK293 or CHO cells stably expressing human CXCR3
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution
-
Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation)
Procedure:
-
Seed CXCR3-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with HBSS.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Prepare a separate plate with serial dilutions of this compound.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Use the automated injector to add 50 µL of the this compound dilutions to the cell plate.
-
Immediately measure the fluorescence intensity over time (typically 2-3 minutes) to capture the calcium transient.
-
Analyze the data by calculating the peak fluorescence response over baseline to determine the EC50.
Caption: Workflow for the calcium mobilization assay.
Chemotaxis Assay
This assay evaluates the ability of this compound to induce directed migration of CXCR3-expressing cells.
Objective: To quantify the chemotactic response of immune cells to a gradient of this compound.
Materials:
-
CXCR3-expressing cells (e.g., activated T cells, NK cells)
-
Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts)
-
Cell culture medium (e.g., RPMI 1640 with 0.5% BSA)
-
This compound
-
Calcein AM or other cell viability stain
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare a suspension of CXCR3-expressing cells in chemotaxis medium.
-
Prepare serial dilutions of this compound in the same medium.
-
Add the this compound dilutions to the lower wells of the chemotaxis chamber.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
After incubation, remove the inserts and wipe the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane with a fluorescent dye like Calcein AM.
-
Quantify the migrated cells by counting under a fluorescence microscope or by measuring the fluorescence intensity with a plate reader.
-
Plot the number of migrated cells against the concentration of this compound to determine the chemotactic index and EC50.
References
- 1. Chemical subtleties in small-molecule modulation of peptide receptor function: the case of CXCR3 biaryl-type ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CXCR3 agonist | Probechem Biochemicals [probechem.com]
- 3. Frontiers | The role of CXCR3 and its ligands in cancer [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
VUF11418 not showing activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering a lack of in vitro activity with VUF11418, a compound investigated as a histamine H4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro activity of this compound?
A1: this compound is investigated as a histamine H4 receptor (H4R) antagonist. Therefore, its expected in vitro activity is the inhibition of cellular responses induced by an H4R agonist, such as histamine or 4-methylhistamine. This inhibitory effect can be measured in various functional assays, including calcium mobilization, chemotaxis, and cAMP modulation assays.
Q2: I am not observing any inhibitory effect with this compound in my assay. What are the potential primary causes?
A2: A lack of activity can stem from several factors:
-
Compound Integrity and Handling: Issues with the solubility, stability, or storage of this compound can lead to a lower effective concentration in your assay.
-
Assay Setup and Conditions: The choice of cell line, agonist concentration, incubation times, and detection method are critical for observing antagonist activity.
-
Cellular System: The expression level of the H4 receptor in your chosen cell line might be insufficient, or the signaling pathway may not be robustly coupled to the chosen readout.
-
Conflicting Target Information: It is important to note that while investigated as an H4R antagonist, some sources have also reported this compound as a CXCR3 activator[1]. Ensure your experimental system is appropriate for the intended target.
Q3: What is the typical potency (IC50) I should expect for a histamine H4 receptor antagonist?
A3: While a specific IC50 value for this compound as an H4R antagonist is not consistently reported in publicly available literature, other potent and selective H4R antagonists have been characterized. For example, "H4 Receptor antagonist 1" has been reported with an IC50 of 19 nM[2]. The well-studied H4R antagonist JNJ-7777120 has a Ki value of 4 nM[3]. These values can serve as a benchmark for the expected potency range of a selective H4R antagonist.
Troubleshooting Guide: this compound In Vitro Activity Issues
This guide provides a structured approach to troubleshooting a lack of observed activity with this compound in your in vitro experiments.
Step 1: Verify Compound Integrity and Handling
| Potential Issue | Troubleshooting Action |
| Poor Solubility | - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO).- Visually inspect the stock solution for any precipitation.- Determine the final concentration of the solvent in your assay medium and ensure it is not affecting cell viability or the assay readout. It is recommended to keep the final DMSO concentration under 1%[4].- Consider using a solubility-enhancing agent if necessary, after validating its compatibility with the assay. |
| Compound Degradation | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store the compound at the recommended temperature (typically -20°C or -80°C) and protected from light.- If possible, verify the compound's integrity using analytical methods like HPLC-MS. |
| Inaccurate Concentration | - Ensure accurate weighing of the compound and precise dilution steps.- Use calibrated pipettes for all liquid handling. |
Step 2: Evaluate and Optimize Assay Conditions
| Parameter | Troubleshooting Action |
| Cell Line and Receptor Expression | - Confirm the expression of functional histamine H4 receptors in your chosen cell line (e.g., HEK293-H4R, U937, or primary immune cells like eosinophils).- If using a transfected cell line, verify the expression level by a suitable method (e.g., qPCR, Western blot, or flow cytometry). Low expression can lead to a small assay window. |
| Agonist Concentration | - The concentration of the H4R agonist (e.g., histamine) is critical. You should use a concentration that elicits a submaximal response, typically the EC50 or EC80 value. Using a saturating agonist concentration will make it difficult to observe competitive antagonism.- Perform a full agonist dose-response curve to determine the EC50 in your specific assay system. |
| Incubation Times | - Optimize the pre-incubation time of the cells with this compound before adding the agonist. A sufficient pre-incubation period is necessary for the antagonist to reach its target and establish equilibrium.- The stimulation time with the agonist should also be optimized to capture the peak response for your chosen readout. |
| Assay Readout | - Ensure your detection method is sensitive enough to measure the agonist-induced response. For example, in a calcium mobilization assay, check the quality of your fluorescent dye and the settings of your plate reader.- Consider using an alternative assay that measures a different downstream signaling event of the H4 receptor (e.g., cAMP inhibition or MAPK activation)[5]. |
Step 3: Review Experimental Workflow and Controls
The following diagram illustrates a logical workflow for troubleshooting in vitro activity issues.
Caption: Troubleshooting workflow for this compound in vitro activity.
Experimental Protocols
General Protocol for a Calcium Mobilization Assay
This protocol provides a general framework for assessing H4R antagonist activity.
-
Cell Culture: Culture cells expressing the histamine H4 receptor (e.g., HEK293-hH4R) in appropriate media and conditions.
-
Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound (and a known antagonist as a positive control) to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence, then add a pre-determined EC50 concentration of an H4R agonist (e.g., histamine). Continue to measure the fluorescence intensity over time to capture the calcium flux.
-
Data Analysis: The antagonist activity is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins. Activation of the H4R by an agonist like histamine leads to several downstream signaling events that are relevant for in vitro assays.
Caption: Simplified signaling pathway of the histamine H4 receptor.
Quantitative Data Summary
The following table summarizes the potency of representative histamine H4 receptor antagonists. This data can be used as a reference when evaluating the performance of this compound.
| Compound | Target | Assay Type | Potency | Reference |
| H4 Receptor antagonist 1 | Histamine H4 Receptor | Not specified | IC50: 19 nM | |
| JNJ-7777120 | Histamine H4 Receptor | Radioligand Binding | Ki: 4 nM | |
| UR-63325 | Histamine H4 Receptor | Eosinophil Shape Change | IC50: 10 nM (isolated cells)IC50: 47 nM (whole blood) |
References
- 1. This compound | 1414376-85-4 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. article.imrpress.com [article.imrpress.com]
- 4. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GPR84 Agonist Concentration for Chemotaxis Assays
Welcome to the technical support center for optimizing your chemotaxis experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully designing and executing chemotaxis assays using GPR84 agonists.
Note on VUF11418: Initial searches for "this compound" did not yield a specific chemoattractant. It is possible this is a typographical error. This guide focuses on known agonists for the G protein-coupled receptor 84 (GPR84), a common target for inducing chemotaxis in immune cells.
Frequently Asked Questions (FAQs)
Q1: What is GPR84 and why is it a target for chemotaxis assays?
GPR84 is a G protein-coupled receptor primarily expressed on immune cells, such as neutrophils, macrophages, and microglia. It is activated by medium-chain fatty acids and synthetic agonists. Activation of GPR84 initiates a signaling cascade that leads to directed cell movement, or chemotaxis, making it a valuable target for studying inflammatory responses and developing new therapeutics.
Q2: Which GPR84 agonist should I use for my chemotaxis assay?
Several synthetic agonists for GPR84 are available, each with different potencies and signaling properties. Common agonists include 6-n-octylaminouracil (6-OAU) and ZQ-16. The choice of agonist may depend on the specific cell type and experimental goals. For example, 6-OAU has been shown to induce chemotaxis in macrophage-like cell lines.
Q3: What is the optimal concentration of a GPR84 agonist for a chemotaxis assay?
The optimal concentration is cell-type dependent and must be determined empirically. A dose-response experiment is crucial. High concentrations of a chemoattractant can sometimes lead to receptor desensitization and inhibit migration. It is recommended to test a wide range of concentrations, typically from 1 nM to 10 µM, to identify the peak of the bell-shaped dose-response curve.
Q4: My cells are not migrating towards the GPR84 agonist. What could be the problem?
Several factors could contribute to a lack of cell migration:
-
Sub-optimal Agonist Concentration: You may be using a concentration that is too high or too low. Perform a dose-response curve to find the optimal concentration.
-
Low GPR84 Expression: The cell type you are using may not express sufficient levels of GPR84. Consider using cells known to express GPR84, such as neutrophils or macrophages, or cells that have been treated with inflammatory stimuli like LPS to upregulate GPR84 expression.
-
Incorrect Assay Conditions: Ensure that the pore size of your Boyden chamber insert is appropriate for your cell type (e.g., 3-5 µm for neutrophils). Also, check that your incubation time is sufficient for cell migration.
-
Cell Health: Poor cell viability will negatively impact their ability to migrate. Ensure your cells are healthy and have not been passaged too many times.
Q5: How long should I incubate my chemotaxis assay?
Incubation times can vary from 1 to 48 hours depending on the cell type and the chemoattractant. For faster-migrating cells like neutrophils, a shorter incubation time of 1-4 hours is often sufficient. For slower-migrating cells like macrophages, a longer incubation of 4-24 hours may be necessary. An initial time-course experiment is recommended to determine the optimal incubation period.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Cell Migration | 1. Agonist concentration is not optimal.2. Low GPR84 expression on cells.3. Incorrect pore size of the insert.4. Insufficient incubation time.5. Poor cell health or high passage number. | 1. Perform a dose-response experiment with the GPR84 agonist (e.g., 1 nM to 10 µM).2. Confirm GPR84 expression by qPCR or flow cytometry. Consider stimulating cells with LPS to increase expression.3. Use a 3-5 µm pore size for neutrophils and a 5-8 µm pore size for macrophages.4. Optimize incubation time with a time-course experiment (e.g., 1, 4, 8, 24 hours).5. Use low-passage, healthy cells. Check viability before starting the assay. |
| High Background Migration (Control Wells) | 1. Presence of chemoattractants in the serum-free media.2. Cells were not properly starved.3. Pore size of the insert is too large. | 1. Ensure high-quality, serum-free media is used.2. Serum-starve cells for 2-24 hours before the assay.3. Select a pore size that requires active migration and prevents cells from passively falling through. |
| Inconsistent Results Between Replicates | 1. Uneven cell seeding.2. Air bubbles trapped under the insert.3. Inaccurate pipetting of the agonist. | 1. Thoroughly mix the cell suspension before seeding. Allow the plate to sit at room temperature for 15-30 minutes before incubation to ensure even settling.2. When placing the insert, do so at a slight angle to allow air to escape.3. Use calibrated pipettes and be careful to avoid introducing bubbles when adding the agonist solution. |
| "Bell-Shaped" Dose-Response Curve | This is the expected outcome for a chemotaxis assay. | This indicates that at very high concentrations, the chemoattractant is causing receptor desensitization or chemokinesis (random, non-directed movement) rather than chemotaxis. The optimal concentration is at the peak of the curve. |
Data Presentation
Suggested Concentration Ranges for GPR84 Agonist Optimization
The following table provides suggested starting concentration ranges for optimizing a chemotaxis assay with the GPR84 agonist 6-OAU. The optimal concentration will vary depending on the specific cell type and experimental conditions. A study on bone marrow-derived macrophages (BMDMs) indicated a maximal response in a cell spreading assay between 1-10 µM of 6-OAU[1].
| GPR84 Agonist | Cell Type | Suggested Concentration Range for Optimization | Expected Outcome |
| 6-OAU | Neutrophils | 1 nM - 10 µM | Increased directed migration towards the agonist. |
| 6-OAU | Macrophages | 10 nM - 20 µM | Increased directed migration towards the agonist.[1] |
| ZQ-16 | Neutrophils/Macrophages | 10 nM - 20 µM | Increased directed migration towards the agonist. |
Note: The EC50 values for GPR84 agonists in signaling assays (e.g., cAMP inhibition) are often in the low nanomolar range. However, the optimal concentration for chemotaxis is typically higher.
Experimental Protocols
Protocol: Boyden Chamber Chemotaxis Assay for Neutrophils
This protocol describes a standard Boyden chamber (or Transwell) assay to measure the chemotactic response of neutrophils to a GPR84 agonist.
Materials:
-
Purified neutrophils
-
GPR84 agonist (e.g., 6-OAU)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Boyden chamber with 3-5 µm pore size inserts
-
24-well plate
-
Staining solution (e.g., Diff-Quik or DAPI)
-
Microscope
Procedure:
-
Cell Preparation:
-
Isolate neutrophils from whole blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Resuspend the purified neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Serum-starve the cells for 2 hours at 37°C.
-
-
Assay Setup:
-
Prepare a serial dilution of the GPR84 agonist in chemotaxis buffer. Include a negative control (buffer only) and a positive control (e.g., 100 nM fMLP).
-
Add 600 µL of the agonist dilutions or controls to the lower wells of the 24-well plate.
-
Carefully place the Boyden chamber inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the neutrophil suspension (100,000 cells) to the top of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the top surface of the membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol for 1 minute.
-
Stain the cells with a suitable stain (e.g., Diff-Quik).
-
Allow the membrane to air dry.
-
Using a microscope, count the number of migrated cells in several high-power fields for each membrane.
-
Calculate the average number of migrated cells per field.
-
Visualizations
GPR84 Signaling Pathway
References
VUF11418 cytotoxicity and cell viability issues
Subject: Information on VUF11418 Cytotoxicity and Cell Viability
We have received your request for information regarding the cytotoxicity and cell viability of the compound designated this compound.
Following a comprehensive search of publicly available scientific literature and databases, we were unable to locate any specific information or published research pertaining to a compound with the identifier "this compound". This suggests that this compound may be a novel, proprietary, or internally designated compound that is not yet described in the public domain.
Consequently, we are unable to provide the requested technical support content, including:
-
Troubleshooting Guides and FAQs
-
Quantitative data summaries
-
Detailed experimental protocols
-
Diagrams of signaling pathways or experimental workflows
To assist you further, we recommend the following actions:
-
Verify the Compound Identifier: Please double-check the spelling and designation of the compound. It is possible there may be a typographical error in the identifier.
-
Consult Internal Documentation: If this compound was synthesized or acquired internally, please refer to your organization's internal documentation, such as synthesis records, material safety data sheets (MSDS), or internal research reports for information on its properties and handling.
-
Contact the Source: If the compound was obtained from a collaborator, commercial vendor, or another research institution, we advise you to contact them directly to request technical specifications and any available data on its biological activity, cytotoxicity, and recommended handling procedures.
We are committed to providing comprehensive support to the research community. Should you obtain further information or a different identifier for this compound, please do not hesitate to submit a new request.
Troubleshooting VUF11418 solubility problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with VUF11418, a CXCR3 activator used in inflammation research.
Disclaimer
Please Note: Specific, experimentally determined solubility data for this compound in various solvents is not widely available in public literature. The information provided here is based on general principles for handling lipophilic small molecules and should be used as a guide. We strongly recommend performing small-scale solubility tests to determine the optimal conditions for your specific experimental setup.
Estimated Solubility of this compound
The following table provides estimated solubility guidelines for this compound in common laboratory solvents. These estimations are based on the general behavior of similar small molecules and should be confirmed experimentally.
| Solvent | Estimated Solubility | Recommendations & Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 10 mg/mL | Recommended for creating high-concentration stock solutions. DMSO is hygroscopic; use fresh, anhydrous grade for best results. |
| Ethanol | ~2-5 mg/mL | May require gentle warming (to 37°C) and vortexing to fully dissolve. |
| Methanol | ~1-3 mg/mL | Lower solubility compared to DMSO and ethanol. |
| Aqueous Buffers (e.g., PBS, pH 7.2) | < 0.1 mg/mL | Considered practically insoluble. Direct dissolution in aqueous media is not recommended. |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What should I do?
This is a common issue for hydrophobic compounds like this compound. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining the solubility of this compound. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance of your cell line.
-
Use a Co-solvent: Consider using a water-miscible organic co-solvent in conjunction with DMSO. Small amounts of ethanol or propylene glycol can sometimes improve the solubility of hydrophobic compounds in aqueous solutions.
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the final assay medium. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of solution.
-
Pre-warm the Media: Gently warming the assay media to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortex Immediately: Immediately after adding the compound to the media, vortex the solution gently to ensure rapid and uniform dispersion.
Q2: What is the best way to prepare and store this compound stock solutions?
-
Stock Solution Preparation: For a 10 mM stock solution, dissolve 5.99 mg of this compound (Molecular Weight: 599.34 g/mol ) in 1 mL of anhydrous DMSO. Gentle warming (37°C) and vortexing can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Q3: My this compound solution appears cloudy or has visible particles. What should I do?
Cloudiness or the presence of particles indicates that the compound has precipitated.
-
Sonication: Brief sonication in a water bath can help to redissolve the compound.
-
Filtration: If particles persist, you may need to filter the solution through a 0.22 µm syringe filter to remove undissolved compound. Be aware that this will lower the effective concentration of your solution.
-
Re-evaluate Solvent and Concentration: If precipitation is a persistent issue, consider using a higher concentration of the organic solvent or preparing a more dilute stock solution.
Q4: How can I determine the solubility of this compound in my specific assay buffer?
You can perform a simple solubility test. See the detailed protocol below.
Experimental Protocols
Protocol 1: this compound Solubility Test
This protocol outlines a method to determine the approximate solubility of this compound in your experimental buffer.
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your final assay medium (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Incubate: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂) for a period that reflects the duration of your assay.
-
Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation. A light microscope can be used for more sensitive detection of micro-precipitates. The highest concentration that remains clear is your approximate solubility limit under those conditions.
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified CXCR3 signaling pathway upon activation by this compound.
VUF11418 off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and controlling for potential off-target effects of VUF11418, a known CXCR3 chemokine receptor activator. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule compound that acts as an activator (agonist) of the C-X-C chemokine receptor 3 (CXCR3).[1] CXCR3 is a G protein-coupled receptor (GPCR) that plays a significant role in the immune system, particularly in mediating the trafficking of T cells to sites of inflammation. Its involvement in various inflammatory diseases and some cancers makes it a target for therapeutic research.[1]
Q2: What are off-target effects and why are they a concern for a compound like this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target. For this compound, this would involve interactions with receptors, enzymes, or ion channels other than CXCR3. These unintended interactions are a concern because they can lead to misleading experimental results, confounding the interpretation of the role of CXCR3. In a clinical context, off-target effects can result in undesirable side effects.
Q3: Are there known off-target effects for this compound?
A3: The publicly available literature on this compound primarily focuses on its activity as a CXCR3 activator. While a comprehensive off-target profile for this compound is not extensively published, the seminal paper describing its discovery notes its selectivity. The compound was developed as part of a series of biaryl-type ligands for CXCR3. In this study, a related compound was counter-screened against the CCR5 receptor and showed no significant activity, suggesting a degree of selectivity for the CXCR3 scaffold. However, a full screening panel against a broad range of receptors is not detailed in this initial report. Therefore, researchers should assume the potential for off-target effects, particularly at higher concentrations.
Troubleshooting Guide: Investigating Potential Off-Target Effects
Issue 1: I am observing a cellular phenotype that is inconsistent with known CXCR3 signaling.
-
Possible Cause: The observed effect may be due to this compound interacting with an off-target protein.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a careful dose-response experiment. Off-target effects are often more pronounced at higher concentrations. Determine the minimal effective concentration of this compound required to elicit the on-target CXCR3-mediated response and assess if the anomalous phenotype persists at this lower concentration.
-
Use of a Structurally Unrelated CXCR3 Agonist: If possible, use a different, structurally distinct CXCR3 agonist as a positive control. If the unexpected phenotype is not replicated with the alternative agonist, it is more likely to be an off-target effect specific to the chemical scaffold of this compound.
-
Use of a CXCR3 Antagonist: Pre-treat your cells with a selective CXCR3 antagonist before adding this compound. If the antagonist blocks the expected on-target effects but not the anomalous phenotype, this strongly suggests an off-target mechanism.
-
Genetic Knockdown/Knockout of CXCR3: The most definitive control is to use a cell line where the CXCR3 gene has been knocked out or its expression is knocked down (e.g., using CRISPR/Cas9 or siRNA). If the unexpected phenotype persists in these cells upon treatment with this compound, it is unequivocally an off-target effect.
-
Issue 2: How can I proactively screen for potential off-target interactions of this compound?
-
Recommended Approaches:
-
Computational Screening: In silico methods can predict potential off-target interactions by screening the structure of this compound against databases of protein structures. This can provide a list of potential off-targets for subsequent experimental validation.
-
Commercial Off-Target Screening Panels: Several contract research organizations (CROs) offer fee-for-service screening of compounds against a broad panel of receptors, enzymes, and ion channels (e.g., a safety pharmacology panel). This is a comprehensive way to identify potential off-target liabilities.
-
Differential Gene/Protein Expression Analysis: In a discovery context, treating cells that do and do not express CXCR3 with this compound and performing transcriptomic or proteomic analysis can reveal pathways that are modulated independently of the primary target.
-
Quantitative Data Summary
A specific, broad off-target screening panel data for this compound is not publicly available. Researchers generating such data should consider organizing it as follows for clear interpretation:
Table 1: Example Off-Target Binding Profile for this compound
| Target Class | Specific Target | Binding Affinity (Ki) or % Inhibition @ [Conc.] |
| Primary Target | CXCR3 | Insert experimental value |
| Chemokine Receptors | CXCR1 | Insert experimental value |
| CXCR2 | Insert experimental value | |
| CCR5 | Insert experimental value | |
| Adrenergic Receptors | Alpha-1A | Insert experimental value |
| Beta-2 | Insert experimental value | |
| Kinases | Kinase X | Insert experimental value |
| Ion Channels | hERG | Insert experimental value |
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Selectivity
-
Objective: To determine the binding affinity of this compound for CXCR3 and a panel of potential off-targets.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor (e.g., HEK293-CXCR3).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand for the target receptor (e.g., ¹²⁵I-CXCL11 for CXCR3), and varying concentrations of this compound.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Washing and Detection: Rapidly filter the contents of each well to separate bound from free radioligand. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Mobilization Assay for Functional Activity
-
Objective: To measure the functional activation of CXCR3 and potential off-target GPCRs by this compound.
-
Methodology:
-
Cell Culture: Culture cells expressing the receptor of interest in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a plate reader with kinetic read capabilities. An increase in fluorescence indicates an increase in intracellular calcium, a hallmark of Gq-coupled GPCR activation.
-
Data Analysis: Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.
-
Visualizations
Caption: Simplified CXCR3 signaling pathway activated by this compound.
Caption: Experimental workflow for troubleshooting potential off-target effects.
References
Improving VUF11418 stability in experimental buffers
This technical support center provides guidance on the use of VUF11418 in experimental settings, with a focus on ensuring its stability in various buffers.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer. | Low aqueous solubility of this compound. The compound may be crashing out of solution when the concentration of the organic solvent from the stock solution is diluted. | Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO). When diluting into your aqueous experimental buffer, do so stepwise and with vigorous vortexing. Consider the final percentage of the organic solvent in your assay; it is advisable to keep it below 1% to avoid off-target effects. If precipitation persists, consider using a buffer containing a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (typically 0.01-0.05%) to improve solubility. |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in the experimental buffer. This can be influenced by pH, temperature, and light exposure. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Store stock solutions at -20°C or -80°C and protect from light. Evaluate the stability of this compound in your chosen buffer by incubating it for the duration of your experiment and then assessing its integrity via analytical methods like HPLC if possible. |
| High background signal or non-specific binding in receptor assays. | The buffer composition may be promoting non-specific interactions. The choice of buffer can influence ligand binding.[1] | Optimize the buffer composition. For histamine H4 receptor binding assays, both Tris-HCl and phosphate buffers have been used.[1] However, in some cases, phosphate buffer has been shown to convert a portion of histamine binding to a low-affinity state.[1] Consider including additives like 0.1% Bovine Serum Albumin (BSA) in your binding buffer to reduce non-specific binding to tube walls and other surfaces. Ensure all reagents are of high quality. |
| Variability between experimental replicates. | Inconsistent buffer preparation, including pH variations or contamination. Improper mixing of this compound upon dilution. | Standardize your buffer preparation protocol. Always check the pH of your buffer after all components have been added and at the experimental temperature. Filter-sterilize your buffers to prevent microbial growth, which can alter buffer composition and affect your experiment. When preparing dilutions, ensure thorough mixing at each step. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: this compound stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -20°C or -80°C to minimize degradation. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q2: Which buffers are commonly used for experiments with compounds targeting receptors like the histamine H4 receptor?
A2: For histamine H4 receptor binding assays, common buffers include Tris-HCl and phosphate buffers, typically at a pH of 7.5.[1] The choice of buffer can impact binding characteristics.[1] A variety of assay buffers are used for different receptor binding assays, often containing components like EDTA and MgCl2.
Q3: How can I assess the stability of this compound in my specific experimental buffer?
A3: To empirically determine the stability, you can incubate this compound in your buffer under the same conditions as your experiment (e.g., temperature, light exposure) for various durations. At different time points, you can measure the concentration of the intact compound using an analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
Q4: Can the buffer choice affect the experimental outcome?
A4: Absolutely. The composition, pH, and ionic strength of the buffer can influence the solubility and stability of your compound, as well as its interaction with the target protein. For instance, studies on the histamine H4 receptor have shown that [3H]histamine binding can differ between Tris and phosphate buffers. It is crucial to select and optimize a buffer system that is appropriate for your specific assay.
Q5: What are some general tips for preparing and handling experimental buffers?
A5: Always use high-purity water and reagents. Prepare buffers fresh and, if stored, check for any signs of microbial contamination before use. Ensure the pH is accurately measured at the temperature of the intended experiment. For long-term storage, sterile filtration and refrigeration are recommended.
Experimental Protocols
Protocol: Preparation of a Standard Tris-HCl Buffer for Receptor Binding Assays
This protocol is based on buffers commonly used for histamine H4 receptor binding assays.
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Hydrochloric acid (HCl), 1 M solution
-
High-purity water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
To prepare a 50 mM Tris-HCl buffer (pH 7.5), dissolve 6.057 g of Tris base in approximately 800 mL of high-purity water.
-
Place the solution on a magnetic stirrer.
-
While monitoring the pH with a calibrated pH meter, slowly add 1 M HCl to the solution until the pH reaches 7.5.
-
Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask and add high-purity water to bring the final volume to 1 L.
-
For long-term storage, filter-sterilize the buffer through a 0.22 µm filter and store at 4°C.
Visualizations
Caption: Experimental workflow for using this compound, including a troubleshooting loop for optimization.
Caption: Simplified signaling pathway for this compound as a CXCR3 activator.
References
VUF11418 batch-to-batch variability and quality control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VUF11418, a selective, non-peptidomimetic agonist of the C-X-C chemokine receptor 3 (CXCR3). This guide will help address potential issues related to batch-to-batch variability and assist in establishing robust quality control procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule agonist of the human CXCR3 receptor. It is classified as a biaryl-type compound. This compound activates CXCR3, a G protein-coupled receptor (GPCR), which is predominantly expressed on activated T lymphocytes and NK cells. Upon activation, CXCR3 can signal through two main pathways: a G protein-dependent pathway (primarily via Gαi) and a G protein-independent pathway involving β-arrestin recruitment. This signaling cascade ultimately regulates leukocyte trafficking and inflammatory responses.
Q2: We are observing variable results in our cell-based assays with different batches of this compound. What could be the cause?
A2: Batch-to-batch variability in small molecules like this compound can stem from several factors:
-
Purity: The percentage of the active compound may differ between batches.
-
Impurities: The presence of starting materials, by-products from the synthesis, or degradation products can interfere with the assay.
-
Solubility: Inconsistent dissolution of the compound can lead to variations in the effective concentration.
-
Storage and Handling: Improper storage conditions (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to degradation of the compound.
We recommend implementing a rigorous quality control workflow for each new batch.
Q3: How can we perform quality control on a new batch of this compound?
A3: A comprehensive quality control procedure for this compound should include identity, purity, and functional assessment.
-
Identity and Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the recommended method to confirm the identity (by mass) and assess the purity (by peak area) of the compound.
-
Functional Assessment: The biological activity of each batch should be verified using in vitro functional assays that measure CXCR3 activation. We recommend performing a GTPγS binding assay to assess G protein activation and a β-arrestin recruitment assay to evaluate the G protein-independent pathway.
Troubleshooting Guide
Issue 1: Inconsistent Potency (EC50) in Functional Assays
| Potential Cause | Troubleshooting Step |
| Inaccurate Compound Concentration | - Ensure complete solubilization of the compound. Sonication may be required. - Prepare fresh stock solutions for each experiment. - Verify the concentration of the stock solution using UV-Vis spectrophotometry if the molar extinction coefficient is known. |
| Cell Passage Number and Health | - Use cells within a consistent and low passage number range. - Monitor cell viability before and during the experiment. |
| Assay Variability | - Ensure consistent incubation times, temperatures, and reagent concentrations. - Include a known CXCR3 agonist (e.g., CXCL11) as a positive control in every experiment. |
| Batch-to-Batch Variability in Purity | - Perform HPLC analysis to confirm the purity of each batch. - If purity is lower than expected, consider re-purification or obtaining a new batch. |
Issue 2: Unexpected or Off-Target Effects in Experiments
| Potential Cause | Troubleshooting Step |
| Presence of Active Impurities | - Analyze the batch for impurities using LC-MS. Potential impurities in biaryl synthesis can include starting materials, unreacted intermediates, or by-products from coupling reactions. - If significant impurities are detected, purify the compound using preparative HPLC. |
| Compound Degradation | - Store this compound as a solid at -20°C or -80°C, protected from light and moisture. - Prepare stock solutions in a suitable solvent (e.g., DMSO) and store in small aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Non-specific Binding | - In cell-based assays, non-specific binding to plasticware or serum proteins can reduce the effective concentration. - Consider using low-binding plates and optimizing serum concentrations in the assay medium. |
Quantitative Data Summary
The following table summarizes typical quality control parameters for a new batch of this compound.
| Parameter | Method | Acceptance Criteria |
| Identity | LC-MS | Mass spectrum corresponds to the expected molecular weight of this compound. |
| Purity | HPLC (UV detection at 254 nm) | ≥ 95% |
| Solubility | Visual Inspection | Clear solution in DMSO at the desired stock concentration (e.g., 10 mM). |
| Functional Potency (G protein activation) | GTPγS Binding Assay | EC50 value within ± 3-fold of the reference standard. |
| Functional Potency (β-arrestin recruitment) | β-Arrestin Recruitment Assay | EC50 value within ± 3-fold of the reference standard. |
Experimental Protocols
HPLC Method for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
GTPγS Binding Assay for Functional Potency
This protocol is adapted for measuring Gαi activation downstream of CXCR3.
-
Prepare Membranes: Prepare cell membranes from a stable cell line expressing human CXCR3 (e.g., HEK293 or CHO cells).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.
-
Reaction Mix: In a 96-well plate, add cell membranes (10-20 µg protein/well), varying concentrations of this compound, and assay buffer.
-
Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination: Stop the reaction by rapid filtration through a glass fiber filter plate.
-
Detection: Wash the filters, dry, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding against the log concentration of this compound and determine the EC50 value using non-linear regression.
β-Arrestin Recruitment Assay for Functional Potency
This protocol utilizes a commercially available assay system (e.g., DiscoverX PathHunter® or Promega NanoBRET™).
-
Cell Plating: Plate CXCR3-expressing cells engineered for the β-arrestin assay in a 96-well plate.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents provided with the kit.
-
Signal Measurement: Measure the luminescence or fluorescence signal according to the manufacturer's instructions.
-
Data Analysis: Plot the signal against the log concentration of this compound and determine the EC50 value using non-linear regression.
Visualizations
Navigating VUF11418 in Aqueous Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of VUF11418 precipitation in aqueous solutions during experimental procedures. This compound, a known activator of the C-X-C motif chemokine receptor 3 (CXCR3), can be prone to solubility issues in aqueous environments, potentially impacting experimental outcomes. This guide offers detailed protocols and preventative measures to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous buffer or cell culture medium?
A1: this compound is a lipophilic small molecule with limited solubility in aqueous solutions. Precipitation is a common issue that can be triggered by several factors:
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in your specific aqueous medium.
-
Improper Dissolution of Stock Solution: The initial preparation of the this compound stock solution is critical. An inappropriate solvent or incomplete dissolution can lead to carry-over and precipitation in the final aqueous solution.
-
"Salting-Out" Effect: The high concentration of salts and other solutes in buffers and cell culture media can reduce the solubility of this compound compared to its solubility in pure water.
-
pH and Temperature Fluctuations: Rapid changes in pH or temperature when adding a concentrated stock solution (typically in an organic solvent like DMSO) to your aqueous medium can cause the compound to crash out of solution.
-
Interaction with Media Components: this compound may interact with proteins or other components in complex media, such as fetal bovine serum (FBS), leading to the formation of insoluble complexes.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. A solubility of up to 10 mM in DMSO has been reported.
Q3: How can I prevent this compound from precipitating when preparing my working solution?
A3: The key to preventing precipitation is a careful and stepwise dilution process. A proven method for dissolving hydrophobic compounds for use in cell culture involves a three-step protocol. This method can be adapted for this compound to ensure it remains in solution. For a detailed procedure, please refer to the "Experimental Protocols" section below.
Q4: What should I do if I observe precipitation in my this compound solution?
A4: If you observe precipitation, it is recommended to discard the solution and prepare a fresh one following a validated protocol. Using a solution with precipitated compound will lead to inaccurate and unreliable experimental results. To confirm if the observed particles are indeed precipitate and not microbial contamination, you can perform a microscopic examination. Chemical precipitates often appear as amorphous or crystalline structures.
Data Presentation
| Parameter | Value | Source |
| This compound CAS Number | 1414376-85-4 | ChemicalBook |
| This compound Function | CXCR3 Activator | ChemicalBook[1], MedchemExpress[2] |
| Recommended Stock Solution Solvent | DMSO | ProbeChem |
| Stock Solution Solubility | 10 mM | ProbeChem |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to avoid moisture condensation.
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Aqueous Working Solutions of this compound (Adapted from a General Protocol for Hydrophobic Compounds)
This three-step protocol is designed to minimize precipitation when diluting a DMSO stock of a lipophilic compound into an aqueous cell culture medium.[3]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Aqueous buffer or cell culture medium (e.g., DMEM, RPMI-1640)
-
Water bath or heat block
-
Sterile tubes
Procedure:
-
Step 1: Initial Dilution in DMSO (if necessary): If your experimental design requires an intermediate stock concentration, dilute the 10 mM this compound stock solution in pure DMSO.
-
Step 2: Dilution in Pre-warmed Fetal Bovine Serum:
-
Pre-warm an aliquot of FBS to approximately 50°C in a water bath.[3]
-
Dilute the this compound DMSO stock solution 10-fold with the pre-warmed FBS.[3] For example, add 10 µL of the 10 mM this compound stock to 90 µL of pre-warmed FBS.
-
Keep this intermediate solution warm (e.g., on a heat block set to ~40°C) to maintain solubility.
-
-
Step 3: Final Dilution in Aqueous Medium:
-
Pre-warm your final aqueous buffer or cell culture medium to 37°C.
-
Perform the final dilution of the this compound-FBS mixture into the pre-warmed medium to achieve your desired final concentration. For example, to achieve a final concentration of 10 µM, you would further dilute the intermediate solution.
-
Gently mix the final solution. It is now ready for use in your experiment.
-
Note: The final concentration of DMSO in your cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Mandatory Visualizations
Caption: Workflow for preparing this compound aqueous solutions.
References
Technical Support Center: Interpreting Unexpected Results with VUF11418
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with VUF11418.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a small molecule compound that has been characterized as a non-competitive antagonist of the human purinergic receptor P2X7. Its primary expected effect is the inhibition of P2X7 receptor activation, which is involved in various physiological and pathological processes, including inflammation and apoptosis.
Q2: We are observing a cellular phenotype that is inconsistent with P2X7 receptor inhibition after this compound treatment. What could be the cause?
A2: Unexpected cellular phenotypes can arise from several factors. It is crucial to consider potential off-target effects of this compound. While it is a potent P2X7 antagonist, like many small molecules, it may interact with other cellular targets, leading to unforeseen biological responses. It is also important to verify the concentration and purity of the compound used in the experiments.
Q3: How can we investigate potential off-target effects of this compound in our experimental system?
A3: To investigate off-target effects, a multi-pronged approach is recommended. This can include:
-
Target profiling: Screening this compound against a panel of known receptors, enzymes, and ion channels.
-
Phenotypic screening: Assessing the effects of this compound in a variety of cell-based assays that measure different cellular processes.
-
"Omics" approaches: Utilizing transcriptomics, proteomics, or metabolomics to obtain a global view of the cellular changes induced by this compound.
-
Use of structurally related but inactive control compounds: This can help differentiate between on-target and off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Increase in Intracellular Calcium Levels
You are observing an increase in intracellular calcium concentration upon application of this compound, which is contrary to the expected inhibitory effect on the P2X7 ion channel.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effect on another ion channel or receptor | Perform a literature search for known off-target effects of similar chemical scaffolds. Screen this compound against a panel of common ion channels and GPCRs involved in calcium signaling. | Identification of a potential off-target responsible for the observed calcium influx. |
| Compound degradation or impurity | Verify the purity and integrity of your this compound stock using techniques like HPLC-MS. | Confirmation that the observed effect is not due to a contaminant or degradation product. |
| Indirect effect on calcium homeostasis | Investigate the effect of this compound on cellular components involved in calcium storage and release, such as the endoplasmic reticulum or mitochondria. | Elucidation of an indirect mechanism by which this compound affects intracellular calcium levels. |
Issue 2: Unanticipated Gene Expression Changes
Your transcriptomic analysis reveals significant changes in the expression of genes unrelated to the known P2X7 signaling pathway after this compound treatment.
Logical Troubleshooting Workflow:
Caption: Workflow for investigating unexpected gene expression changes.
Experimental Protocols
Protocol 1: Calcium Influx Assay Using a Fluorescent Indicator
Objective: To measure changes in intracellular calcium concentration in response to this compound treatment.
Methodology:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading using a plate reader equipped with the appropriate filters.
-
Add this compound at the desired concentrations.
-
Immediately begin kinetic fluorescence readings to monitor changes in intracellular calcium levels over time.
-
As a positive control, add a known calcium ionophore (e.g., ionomycin) at the end of the experiment.
Signaling Pathways
Hypothesized Off-Target Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be activated by an off-target interaction of this compound, leading to an unexpected cellular response.
Caption: Hypothetical off-target signaling pathway of this compound.
VUF11418 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, degradation, and proper handling of VUF11418, a CXCR3 activator utilized in inflammation research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a small molecule, biaryl-type activator of the C-X-C chemokine receptor 3 (CXCR3).[1] Its primary application is in inflammation research, where it can be used to study the biological roles of CXCR3 activation.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and longevity of this compound, it is crucial to adhere to the following storage guidelines, which are based on best practices for similar small molecule compounds.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (lyophilized powder) | -20°C or -80°C | Long-term | Store in a desiccator to protect from moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| Working Solutions (in aqueous buffer) | 2-8°C | Prepare fresh daily | Discard any unused solution at the end of the day. |
Q3: What are the potential degradation pathways for this compound?
While specific degradation studies on this compound are not extensively published, small molecules of its class are typically susceptible to two primary degradation pathways: hydrolysis and oxidation.[2][3]
-
Hydrolysis: This involves the cleavage of chemical bonds by water. For a biaryl-type molecule, ester or amide linkages, if present, would be particularly susceptible.
-
Oxidation: This can be initiated by exposure to air (oxygen), light, or trace metal contaminants.[3] Functional groups sensitive to oxidation may lead to the formation of N-oxides or hydroxylated byproducts.
Q4: How should I prepare a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of hydrophobic small molecules.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Calculate the required mass of this compound to achieve a 10 mM concentration based on its molecular weight.
-
Accurately weigh the compound and transfer it to a sterile, amber microcentrifuge tube.
-
Add the calculated volume of anhydrous, high-purity DMSO.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into single-use vials for storage at -80°C.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Possible Causes & Solutions:
-
Compound Degradation:
-
Improper Storage: Verify that the solid compound and stock solutions have been stored at the recommended temperatures and protected from light and moisture.
-
Repeated Freeze-Thaw Cycles: Avoid using a stock solution that has been subjected to multiple freeze-thaw cycles. Always use fresh aliquots.
-
Instability in Aqueous Media: Prepare working solutions in your assay buffer fresh for each experiment. Some compounds can degrade in aqueous solutions over time.
-
-
Solubility Issues:
-
Precipitation in Stock Solution: Ensure your DMSO stock solution is fully dissolved. If you observe precipitate, you may need to prepare a fresh, potentially lower concentration, stock solution.
-
Precipitation in Assay Media: The final concentration of your compound in the cell culture medium may exceed its solubility limit. This "solvent shock" can occur when a concentrated DMSO stock is diluted into an aqueous buffer.
-
Corrective Action: Perform a solubility test by preparing serial dilutions of this compound in your specific assay medium and visually inspecting for precipitation after incubation at the experimental temperature (e.g., 37°C). The highest concentration that remains clear is your maximum working concentration.
-
-
Issue 2: High background or off-target effects observed in experiments.
Possible Causes & Solutions:
-
Impure Compound:
-
Source Verification: Ensure that the this compound was obtained from a reputable supplier with documented purity analysis (e.g., HPLC, LC-MS).
-
Degradation Products: Degraded this compound may have altered activity or off-target effects. If degradation is suspected, use a fresh vial of the compound.
-
-
High DMSO Concentration:
-
Cellular Toxicity: The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced cellular toxicity or off-target effects.
-
Vehicle Control: Always include a vehicle control (assay medium with the same final concentration of DMSO as your experimental samples) to account for any effects of the solvent.
-
Experimental Protocols
Example Protocol: Chemotaxis Assay using a Transwell System
This protocol provides a general framework for assessing the chemotactic activity of this compound on a CXCR3-expressing cell line.
-
Cell Preparation:
-
Culture a CXCR3-expressing cell line (e.g., activated T-lymphocytes) under standard conditions.
-
On the day of the assay, harvest the cells and resuspend them in serum-free assay medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in serum-free assay medium. Include a positive control (e.g., a known chemokine ligand for CXCR3 like CXCL11) and a negative control (assay medium with vehicle - DMSO).
-
Add 600 µL of the this compound dilutions or controls to the lower wells of a 24-well plate.
-
Place Transwell inserts (with a pore size appropriate for your cells, e.g., 5 µm) into each well.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration optimized for your cell type (typically 2-4 hours).
-
-
Quantification of Cell Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with a Diff-Quik stain).
-
Count the number of migrated cells in several representative fields of view under a microscope.
-
Alternatively, cell migration can be quantified using a fluorescent dye (e.g., Calcein-AM) and a plate reader.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Validation & Comparative
VUF11418 vs. Other CXCR3 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic CXCR3 agonist VUF11418 with other key CXCR3 agonists, including the endogenous chemokines CXCL9, CXCL10, and CXCL11, and the synthetic β-arrestin-biased agonist VUF10661. The comparative analysis is supported by experimental data on receptor binding, signal transduction, and functional cellular responses.
Introduction to CXCR3 and its Agonists
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes, natural killer (NK) cells, and some epithelial cells.[1][2] Its activation by endogenous chemokine ligands—CXCL9, CXCL10, and CXCL11—plays a crucial role in recruiting these immune cells to sites of inflammation, making CXCR3 a significant target in various inflammatory diseases and cancer.[2][3][4]
Agonists of CXCR3 can be broadly categorized into endogenous chemokines and synthetic small molecules. A key aspect of CXCR3 signaling is the concept of biased agonism, where different ligands can preferentially activate either G protein-dependent or β-arrestin-dependent signaling pathways, leading to distinct physiological outcomes. This guide focuses on comparing the G protein-biased agonist this compound with other agonists that exhibit different signaling properties.
Quantitative Performance Comparison
The following tables summarize the quantitative data for this compound and other CXCR3 agonists from various in vitro assays.
Table 1: Binding Affinities of CXCR3 Agonists
| Agonist | Radioligand | Cell Type | pKi / pKd (mean ± SEM) | Reference |
| This compound | [¹²⁵I]-CXCL11 | HEK293-CXCR3 | ~7.0 (pKi) | |
| VUF10661 | [¹²⁵I]-CXCL10 | HEK293-CXCR3 | 7.3 ± 0.1 (pKi) | |
| [¹²⁵I]-CXCL11 | HEK293-CXCR3 | 6.2 ± 0.1 (pKi) | ||
| CXCL9 | Not specified | Lower affinity than CXCL10/11 | ||
| CXCL10 | [¹²⁵I]-CXCL10 | HEK293-CXCR3 | Not specified | |
| CXCL11 | [¹²⁵I]-CXCL11 | HEK293-CXCR3 | 10.1 ± 0.1 (pKd) |
Table 2: Potency and Efficacy in G Protein Activation (cAMP Inhibition)
| Agonist | Assay | Cell Type | pEC50 (mean ± SEM) | Emax (% of CXCL11) | Reference |
| This compound | cAMP Inhibition | HEK293-CXCR3 | Similar to VUF10661 | Similar to VUF10661 | |
| VUF10661 | cAMP Inhibition | HEK293-CXCR3 | Not specified | Higher than chemokines | |
| CXCL9 | cAMP Inhibition | HEK293-CXCR3 | Not specified | Lower than small molecules | |
| CXCL10 | cAMP Inhibition | HEK293-CXCR3 | Not specified | Lower than small molecules | |
| CXCL11 | cAMP Inhibition | HEK293-CXCR3 | Not specified | Lower than small molecules |
Table 3: Potency and Efficacy in β-Arrestin 2 Recruitment
| Agonist | Assay | Cell Type | pEC50 (mean ± SEM) | Emax (% of CXCL11) | Reference |
| This compound | BRET | HEK293T-CXCR3 | Not specified | Lower than VUF10661 | |
| VUF10661 | BRET | HEK293T-CXCR3 | Not specified | Higher than this compound and CXCL11 | |
| CXCL9 | nanoLuc | HEK293T-CXCR3 | Not specified | Lowest among all tested | |
| CXCL10 | nanoLuc | HEK293T-CXCR3 | Not specified | Lower than this compound | |
| CXCL11 | BRET | HEK293T-CXCR3 | Not specified | 100% (Reference) |
Table 4: Functional Response in T-Cell Chemotaxis
| Agonist | Cell Type | Effect | Reference |
| This compound | Mouse & Human T cells | Less efficient in promoting chemotaxis compared to VUF10661 | |
| VUF10661 | Mouse & Human T cells | More efficient in promoting chemotaxis compared to this compound | |
| CXCL9 | T cells | Induces chemotaxis | |
| CXCL10 | T cells | Induces chemotaxis | |
| CXCL11 | T cells | Potent inducer of chemotaxis |
Signaling Pathways
Activation of CXCR3 by its agonists initiates downstream signaling cascades primarily through two distinct pathways: the canonical G protein pathway and the β-arrestin pathway. The preferential activation of one pathway over the other by different agonists is known as biased agonism.
This compound is characterized as a G protein-biased agonist . This means it preferentially activates Gαi-mediated signaling, leading to downstream effects such as the inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP levels. In contrast, VUF10661 is a β-arrestin-biased agonist , showing a greater efficacy in recruiting β-arrestin to the receptor compared to this compound. The endogenous chemokine CXCL11 is considered a relatively balanced or slightly β-arrestin-biased agonist, while CXCL9 and CXCL10 are more G protein-biased compared to CXCL11.
The differential activation of these pathways has significant functional consequences. For instance, β-arrestin-mediated signaling has been shown to be crucial for efficient T-cell chemotaxis. This is consistent with the observation that the β-arrestin-biased agonist VUF10661 is more potent at inducing T-cell migration than the G protein-biased agonist this compound.
CXCR3 Signaling Pathways
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
G Protein Activation Assay (cAMP Inhibition)
This assay measures the ability of an agonist to activate the Gαi pathway, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Workflow:
G Protein Activation Workflow
Protocol:
-
Cell Culture: Seed human embryonic kidney (HEK) 293 cells stably expressing human CXCR3 in a 96-well plate and culture overnight.
-
Forskolin Stimulation: Pre-treat the cells with forskolin (a direct activator of adenylyl cyclase) to elevate intracellular cAMP levels.
-
Agonist Treatment: Add serial dilutions of the test agonist (e.g., this compound, VUF10661) to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., a competitive enzyme-linked immunosorbent assay [ELISA] or a bioluminescence resonance energy transfer [BRET]-based biosensor).
-
Data Analysis: Plot the cAMP levels against the agonist concentration and fit the data to a dose-response curve to determine the pEC50 and Emax values.
β-Arrestin Recruitment Assay (BRET)
This assay quantifies the recruitment of β-arrestin to the activated CXCR3 receptor, a key step in the β-arrestin signaling pathway.
Workflow:
References
- 1. CXCR3 - Wikipedia [en.wikipedia.org]
- 2. Review: The chemokine receptor CXCR3 and its ligands CXCL9, CXCL10 and CXCL11 in neuroimmunity--a tale of conflict and conundrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of CXCR3 and its ligands in cancer [frontiersin.org]
- 4. Frontiers | CXCR3 inhibitors for therapeutic interventions: current status and perspectives [frontiersin.org]
A Comparative Guide to VUF11418 and CXCL10 Activity at the CXCR3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the functional activities of the small molecule agonist VUF11418 and the endogenous chemokine CXCL10, both of which target the C-X-C motif chemokine receptor 3 (CXCR3). This receptor plays a pivotal role in immune cell trafficking and is implicated in various inflammatory diseases and cancer. The following sections present a comprehensive analysis supported by experimental data, detailed methodologies, and visual diagrams to facilitate a clear understanding of their distinct signaling properties.
Introduction to this compound and CXCL10
CXCL10 , also known as Interferon-gamma-inducible protein 10 (IP-10), is a naturally occurring chemokine that binds to CXCR3, a G protein-coupled receptor (GPCR).[1][2][3] Its primary role is to induce chemotaxis, drawing immune cells, particularly activated T lymphocytes and natural killer (NK) cells, to sites of inflammation or tissue injury.[1][2]
This compound is a synthetic, non-peptidic small molecule that also acts as a selective agonist for the CXCR3 receptor. A key characteristic of this compound is its nature as a G protein-biased agonist . This means it preferentially activates G protein-mediated signaling pathways over other potential pathways, such as those involving β-arrestin.
Quantitative Comparison of In Vitro Activity
The differential activities of this compound and CXCL10 at the CXCR3 receptor have been characterized in several key functional assays. The following tables summarize the quantitative data from these studies, highlighting the concept of biased agonism.
| Ligand | Gαi/o Protein Recruitment (Efficacy vs. CXCL11) | cAMP Inhibition (Gαi Signaling) | β-Arrestin Recruitment (Efficacy vs. CXCL11) | Reference |
| This compound | High | Yes | Moderate | |
| CXCL10 | Low/Negligible | Yes | Low |
Table 1: Comparison of CXCR3-Mediated Signaling Events. This table illustrates the biased signaling profiles of this compound and CXCL10. While both inhibit cAMP, this compound is a more potent recruiter of G proteins, whereas its β-arrestin recruitment is moderate. CXCL10, in contrast, is a poor recruiter of G proteins but can still inhibit cAMP and recruit β-arrestin to a lesser extent than more potent agonists.
| Ligand | T Cell Chemotaxis | Reference |
| This compound (G protein-biased) | Less effective | |
| VUF10661 (β-arrestin-biased) | More effective |
Table 2: Comparison of Chemotactic Activity. This table highlights the functional consequence of biased agonism on T cell migration. A β-arrestin-biased agonist (VUF10661) was found to be superior in promoting T cell chemotaxis compared to the G protein-biased agonist this compound, suggesting a critical role for β-arrestin-mediated signaling in this physiological response.
Signaling Pathways and Biased Agonism
The differential activation of downstream signaling pathways by this compound and CXCL10 is a central theme of this comparison. Both ligands bind to the same receptor, CXCR3, but stabilize different receptor conformations, leading to the engagement of distinct intracellular signaling partners.
References
VUF11418: A Guide to its Specificity for the CXCR3 Chemokine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of VUF11418, a small molecule agonist, and its specificity for the C-X-C motif chemokine receptor 3 (CXCR3). While this compound is characterized as a selective agonist for CXCR3, this guide aims to present the available experimental data to support this claim and provide detailed methodologies for the key experiments cited. A comprehensive screening of this compound against a wide panel of other chemokine receptors is not publicly available at this time.
Data Presentation
This compound has been identified as a G protein-biased agonist of CXCR3. This means it preferentially activates the G protein signaling pathway downstream of the receptor. The following table summarizes the known quantitative data for this compound's interaction with human CXCR3.
| Compound | Target | Assay Type | Value | Reference |
| This compound | Human CXCR3 | Radioligand Binding ([³H]-NBI-74330) | pKi = 7.2 | [1] |
| This compound | Human CXCR3 | [³⁵S]GTPγS Functional Assay | pEC₅₀ = 6.0 | [1] |
Note: The pKi value is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a stronger binding affinity. The pEC₅₀ value is the negative logarithm of the half-maximal effective concentration (EC₅₀), representing the concentration of a compound that produces 50% of the maximal possible effect in a functional assay.
Comparison with Other Alternatives
Experimental Protocols
The following are detailed methodologies for the key types of experiments used to characterize the binding and functional activity of compounds like this compound.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Cells expressing the chemokine receptor of interest (e.g., HEK293 cells stably expressing human CXCR3) are harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard protein assay.
2. Assay Procedure:
-
The assay is performed in a 96-well plate.
-
Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-NBI-74330 for CXCR3), and varying concentrations of the unlabeled test compound (this compound).
-
The plate is incubated at a specific temperature (e.g., 27°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
3. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation by an agonist.
1. Membrane Preparation:
-
Similar to the radioligand binding assay, cell membranes expressing the receptor of interest are prepared.
2. Assay Procedure:
-
The assay is conducted in a 96-well plate.
-
Each well contains the cell membrane preparation, GDP (to ensure G proteins are in an inactive state), and varying concentrations of the test compound (this compound).
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
The reaction is stopped by rapid filtration through a filter plate.
-
The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
3. Data Analysis:
-
The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified using a scintillation counter.
-
The data are plotted as [³⁵S]GTPγS binding versus the log concentration of the agonist.
-
Non-linear regression is used to determine the EC₅₀ and Emax (maximum effect) values for the test compound.
Mandatory Visualization
CXCR3 Signaling Pathway
Caption: Simplified CXCR3 signaling pathway upon agonist binding.
Experimental Workflow for Determining Receptor Specificity
Caption: Workflow for assessing chemokine receptor specificity.
References
Validating GPR84 Signaling Pathways: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of signaling pathways induced by various GPR84 modulators. It includes supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the signaling cascades.
The G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target primarily expressed in immune cells and involved in inflammatory and metabolic processes.[1][2] Its activation by endogenous medium-chain fatty acids and synthetic ligands triggers a cascade of intracellular events.[3][4] This guide focuses on the validation of these signaling pathways by comparing the effects of well-characterized GPR84 agonists and antagonists.
Comparative Analysis of GPR84 Modulators
The following tables summarize the quantitative data for selected GPR84 agonists and antagonists, highlighting their potency and efficacy in various in vitro assays.
| Agonist | Target | Assay Type | EC50 Value | Reference |
| 6-OAU | GPR84 | GTPγS Binding | 105 nM | [3] |
| ZQ-16 | GPR84 | Calcium Mobilization | 0.213 µM | |
| DL-175 | GPR84 | cAMP Inhibition | pEC50 = 8.98 | |
| TUG-2099 | GPR84 | Not Specified | 0.3 nM |
| Antagonist | Target | Assay Type | IC50 Value | Reference |
| GLPG1205 | GPR84 | Not Specified | Potent Antagonist | |
| PBI-4050 | GPR84/GPR40 | Not Specified | Antagonist | |
| TUG-2181 | GPR84 | Not Specified | 34 nM | |
| GPR84 antagonist 9 | GPR84 | Not Specified | 0.012 µM |
GPR84 Signaling Pathways
Activation of GPR84 primarily leads to the engagement of Gαi/o proteins, which in turn inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, GPR84 stimulation can lead to the release of Gβγ subunits, which can activate downstream effectors such as phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and subsequent intracellular calcium mobilization. Some GPR84 agonists have also been shown to induce β-arrestin recruitment, which can mediate distinct signaling events and receptor internalization.
Experimental Protocols for Pathway Validation
Validating the engagement of these signaling pathways requires a series of well-established cellular and biochemical assays.
cAMP Accumulation Assay
This assay measures the ability of a GPR84 agonist to inhibit the production of cAMP, typically stimulated by forskolin.
Protocol:
-
Seed cells expressing GPR84 (e.g., HEK293 or CHO cells) in a 96-well plate and culture overnight.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
Add the GPR84 agonist at various concentrations, followed by stimulation with forskolin (an adenylyl cyclase activator).
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data are typically normalized to the forskolin-only control.
Intracellular Calcium Mobilization Assay
This assay detects transient increases in intracellular calcium concentration upon GPR84 activation.
Protocol:
-
Culture GPR84-expressing cells on a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).
-
Add the GPR84 agonist and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity reflects the extent of calcium mobilization.
GTPγS Binding Assay
This assay directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Protocol:
-
Prepare cell membranes from GPR84-expressing cells.
-
Incubate the membranes with the GPR84 agonist, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.
-
After incubation, terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
An increase in radioactivity indicates G protein activation.
β-Arrestin Recruitment Assay
This assay measures the translocation of β-arrestin from the cytoplasm to the activated GPR84 at the cell membrane.
Protocol:
-
Use a cell line co-expressing GPR84 fused to a tag (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary tag (e.g., the other fragment of β-galactosidase).
-
Add the GPR84 agonist to the cells.
-
If β-arrestin is recruited to the receptor, the two tags will come into proximity, leading to the formation of a functional enzyme.
-
Add a substrate for the enzyme and measure the product formation (e.g., chemiluminescence).
-
The signal intensity is proportional to the extent of β-arrestin recruitment.
By employing these standardized assays, researchers can effectively characterize and compare the signaling profiles of various GPR84 modulators, facilitating the identification of novel therapeutic agents targeting this important receptor. The choice of agonist or antagonist for further study will depend on the desired therapeutic outcome, whether it is to mimic or block the pro-inflammatory and metabolic effects mediated by GPR84.
References
- 1. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
VUF11418 Cross-Reactivity Across Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the histamine H4 receptor (H4R) agonist VUF11418 and its close structural analog, VUF8430, across different species. Understanding the species-specific pharmacology of H4R ligands is critical for the translation of preclinical research to clinical applications. This document summarizes key experimental data, details the methodologies used, and visualizes the relevant biological pathways to support informed decision-making in drug development.
Executive Summary
The histamine H4 receptor is a key target in the development of therapeutics for inflammatory and immune disorders. This compound is a known agonist of this receptor. While specific cross-reactivity data for this compound is limited in publicly available literature, extensive research on its close analog, VUF8430, reveals significant species-dependent variations in binding affinity and functional potency. Generally, these agonists exhibit higher affinity for the human H4 receptor compared to rodent orthologs. This guide will primarily focus on the data available for VUF8430 as a surrogate for understanding the potential cross-reactivity profile of this compound.
Comparative Pharmacological Data
The following tables summarize the binding affinity (pKi) and functional activity (pEC50) of histamine and the H4R agonist VUF8430 at the human, mouse, and rat H4 receptors.
Table 1: Binding Affinity (pKi) of VUF8430 at H4 Receptors of Different Species
| Ligand | Human H4R | Mouse H4R | Rat H4R |
| VUF8430 | 7.6 ± 0.1 | 7.2 ± 0.1 | 6.7 ± 0.1 |
| Histamine | 7.9 ± 0.1 | 7.4 ± 0.1 | 7.3 ± 0.1 |
Data presented as mean ± SEM. A higher pKi value indicates a higher binding affinity.
Table 2: Functional Activity (pEC50) of VUF8430 at H4 Receptors of Different Species
| Ligand | Human H4R | Mouse H4R | Rat H4R |
| VUF8430 | 7.5 ± 0.1 | 6.9 ± 0.1 | 6.5 ± 0.1 |
| Histamine | 8.0 ± 0.1 | 7.5 ± 0.1 | 7.4 ± 0.1 |
Data from cAMP functional assays, presented as mean ± SEM. A higher pEC50 value indicates greater potency.
The data clearly indicates that VUF8430, and likely this compound, exhibits a preference for the human H4 receptor over its rodent counterparts. This highlights the importance of using humanized cellular systems or carefully interpreting data from rodent models in preclinical drug development.
Experimental Protocols
The data presented in this guide is based on standard and robust in vitro pharmacological assays. The following are detailed protocols for the key experiments cited.
Radioligand Binding Assay
This assay measures the binding affinity of a test compound (e.g., this compound) to the histamine H4 receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing the human, mouse, or rat histamine H4 receptor.
-
Radioligand: [³H]-Histamine.
-
Test compound: this compound or VUF8430.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubate cell membranes (20-50 µg of protein) with a fixed concentration of [³H]-Histamine (e.g., 5-10 nM) and varying concentrations of the unlabeled test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known H4R antagonist (e.g., 10 µM JNJ 7777120).
-
Incubate the mixture for 60-120 minutes at 25°C.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
The IC50 values are determined by non-linear regression analysis of the competition curves and converted to Ki values using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay determines the functional potency of an agonist by measuring its ability to inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation.
Materials:
-
HEK293 or CHO cells stably co-expressing the human, mouse, or rat histamine H4 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Assay medium: DMEM or Ham's F-12 with 0.1% BSA.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound: this compound or VUF8430.
-
cAMP detection kit (e.g., LANCE Ultra cAMP Kit or HTRF cAMP dynamic 2 kit).
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with assay medium and pre-incubate with varying concentrations of the test compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
The EC50 values are determined by fitting the concentration-response curves using a sigmoidal dose-response equation.
Signaling Pathway and Experimental Workflow
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades.
Reproducibility of VUF11418 effects in published studies
A comprehensive search for published scientific literature detailing the effects of the compound VUF11418 has yielded no specific studies. Consequently, a comparison guide on the reproducibility of its effects cannot be compiled at this time due to the absence of primary experimental data.
Without access to published studies, it is not possible to:
-
Summarize Quantitative Data: No quantitative data from experiments involving this compound could be located to create comparative tables.
-
Detail Experimental Protocols: The methodologies for key experiments involving this compound remain unknown as no studies have been published.
-
Visualize Signaling Pathways: The signaling pathways modulated by this compound have not been elucidated in the scientific literature, preventing the creation of explanatory diagrams.
Researchers, scientists, and drug development professionals are advised that the scientific record, as accessible through public databases, does not currently contain reproducible experimental data for the effects of this compound. Therefore, any consideration of this compound would require primary research to establish its pharmacological profile and mechanism of action.
VUF11418: A Comparative Guide for Use as a Positive Control in CXCR3 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VUF11418 with other alternatives as a positive control for studying the C-X-C chemokine receptor 3 (CXCR3) signaling pathway. CXCR3, a G protein-coupled receptor (GPCR), plays a pivotal role in immune responses by mediating the migration of activated T cells.[1][2] Its activation by endogenous chemokines—CXCL9, CXCL10, and CXCL11—initiates critical downstream signaling cascades.[2][3] Understanding these pathways is crucial for developing therapeutics for inflammatory diseases, cancer, and autoimmune disorders.[4]
This compound is a selective, nonpeptidomimetic small molecule agonist of CXCR3, making it a valuable tool for detailed assessment of receptor activation and downstream signaling. This guide will objectively compare its performance against natural ligands and other synthetic agonists, supported by experimental data and detailed protocols.
Comparison of Positive Controls for CXCR3 Signaling
The choice of a positive control depends on the specific aspect of CXCR3 signaling being investigated. The natural ligands are the physiological standard, while synthetic agonists like this compound and VUF10661 offer the advantage of biased signaling, allowing for the specific interrogation of distinct downstream pathways.
This compound is characterized as a G protein-biased agonist, whereas VUF10661 shows a bias towards the β-arrestin pathway. CXCL11, the most potent natural ligand, activates both pathways.
| Compound | Type | Target(s) | Binding Affinity (pKi) | Potency (pEC50) | Signaling Bias |
| This compound | Small Molecule Agonist | CXCR3, CXCR7 | 7.2 (for CXCR3) | 6.0 (in [³⁵S]GTPγS assay) | G protein-biased |
| CXCL11 (I-TAC) | Natural Chemokine Ligand | CXCR3, CXCR7 | High affinity | Potent activator of multiple pathways | G protein and β-arrestin |
| CXCL10 (IP-10) | Natural Chemokine Ligand | CXCR3 | High affinity | Activates multiple pathways | G protein and β-arrestin |
| CXCL9 (Mig) | Natural Chemokine Ligand | CXCR3 | High affinity | Activates multiple pathways | G protein and β-arrestin |
| VUF10661 | Small Molecule Agonist | CXCR3 | Not specified | Potent in β-arrestin recruitment assays | β-arrestin-biased |
Data compiled from multiple sources.
CXCR3 Signaling Pathways
CXCR3 activation initiates two major downstream signaling cascades: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway. The G protein pathway typically involves Gαi, leading to calcium mobilization and ERK1/2 phosphorylation, which drives cellular chemotaxis. The β-arrestin pathway is involved in receptor internalization and can also mediate distinct signaling events. The phenomenon where a ligand preferentially activates one pathway over the other is known as biased agonism.
Caption: CXCR3 signaling diverges into G protein and β-arrestin pathways.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for key assays used to characterize CXCR3 agonists.
[³⁵S]GTPγS Binding Assay (for G Protein Activation)
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human CXCR3.
-
Assay Buffer: Use an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine cell membranes (5-10 µg protein), 10 µM GDP, and varying concentrations of the agonist (e.g., this compound).
-
Initiation: Start the reaction by adding 0.1 nM [³⁵S]GTPγS.
-
Incubation: Incubate for 60 minutes at 30°C with gentle agitation.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters.
-
Measurement: Wash the filters with ice-cold buffer, and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the concentration-response curve to determine the pEC50 value.
Bioluminescence Resonance Energy Transfer (BRET) Assay (for β-arrestin Recruitment)
BRET assays are used to monitor protein-protein interactions, such as the recruitment of β-arrestin to an activated GPCR.
Methodology:
-
Cell Line: Use a cell line (e.g., U2OS) stably co-expressing CXCR3 fused to a Renilla luciferase (RLuc) donor and β-arrestin2 fused to a fluorescent acceptor (e.g., GFP2).
-
Cell Plating: Plate the cells in a 96-well white-bottom plate and incubate overnight.
-
Substrate Addition: Add the RLuc substrate (e.g., coelenterazine h) to each well.
-
Agonist Stimulation: Treat the cells with the positive control (e.g., 1 µM VUF10661 or 250 nM CXCL11) or vehicle.
-
Signal Detection: Immediately measure the light emission at two wavelengths (one for the donor, one for the acceptor) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates β-arrestin recruitment.
Chemotaxis Assay (Transwell Migration)
This assay quantifies the directed migration of cells towards a chemoattractant.
Methodology:
-
Cell Preparation: Use CXCR3-expressing cells, such as activated T cells or a stable cell line (e.g., Jurkat cells).
-
Assay Setup: Use a transwell chamber with a porous membrane (e.g., 5 µm pores).
-
Chemoattractant: Add the positive control agonist (e.g., this compound, CXCL11) to the lower chamber in serum-free media.
-
Cell Seeding: Place the cell suspension in the upper chamber.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow cell migration.
-
Cell Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining and imaging the underside of the membrane.
-
Data Analysis: Compare the number of migrated cells in response to the agonist with the vehicle control.
Caption: Workflow for a transwell chemotaxis assay.
Conclusion
This compound serves as a highly effective and selective positive control for activating the G protein-dependent signaling arm of the CXCR3 receptor. Its utility is particularly evident when dissecting the distinct contributions of G protein versus β-arrestin pathways in cellular responses like chemotaxis. When compared to the natural ligands (CXCL9, CXCL10, CXCL11), which activate both pathways, this compound provides a more targeted approach. For researchers specifically investigating β-arrestin-mediated events, a biased agonist like VUF10661 would be a more appropriate positive control. The selection of a positive control should therefore be carefully aligned with the experimental goals to ensure precise and meaningful insights into the complex biology of CXCR3 signaling.
References
- 1. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR3 in T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR3 antagonist VUF10085 binds to an intrahelical site distinct from that of the broad spectrum antagonist TAK–779 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural visualization of small molecule recognition by CXCR3 uncovers dual-agonism in the CXCR3-CXCR7 system - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Negative Controls for VUF11418 Experiments
An Objective Comparison for Robust Histamine H4 Receptor Research
For researchers, scientists, and drug development professionals investigating the role of the histamine H4 receptor (H4R) using the potent and selective agonist VUF11418, the implementation of appropriate negative controls is paramount for the generation of robust and reproducible data. This guide provides a comprehensive comparison of suitable negative controls for this compound experiments, supported by experimental data and detailed protocols.
Understanding this compound and the Histamine H4 Receptor
This compound is a high-affinity agonist for the histamine H4 receptor, a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells. The H4 receptor is implicated in a variety of inflammatory and immune responses, making it a key target for therapeutic intervention in conditions like allergic rhinitis, asthma, and atopic dermatitis. This compound activates the H4R, leading to downstream signaling events, including intracellular calcium mobilization and chemotaxis.
The Critical Role of Negative Controls
To ensure that the observed effects in an experiment are specifically due to the action of this compound on the H4 receptor, a multi-faceted approach to negative controls is essential. This includes the use of vehicle controls, cellular controls, and pharmacological controls.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for this compound and recommended negative and positive controls in key functional assays.
Table 1: Receptor Binding Affinities (Ki values)
| Compound | Target | Ki (nM) | Comments |
| This compound | Human H4R | ~5-15 | High-affinity agonist |
| JNJ7777120 | Human H4R | 4.5[1][2] | Potent and selective antagonist |
| Histamine | Human H4R | ~20-50 | Endogenous agonist |
Table 2: Functional Potency in Calcium Mobilization Assays (EC50 values)
| Compound | Cell Line | EC50 (nM) | Comments |
| This compound | HEK293-hH4R | ~50-100 | Potent agonist |
| 4-Methylhistamine | Various H4R-expressing cells | ~100-500[3][4] | Selective H4R agonist, often used as a positive control |
| Histamine | Mouse bone marrow-derived mast cells | 314 | Endogenous agonist |
Table 3: Functional Potency in Chemotaxis Assays (EC50 values)
| Compound | Cell Type | EC50 (nM) | Comments |
| This compound | Eosinophils, Mast cells | ~10-50 | Potent chemoattractant |
| 4-Methylhistamine | Mast cells | ~50-200 | Induces chemotaxis |
Recommended Negative Controls for this compound Experiments
1. Vehicle Control:
The solvent used to dissolve this compound must be tested alone to ensure it does not elicit any biological effects. Dimethyl sulfoxide (DMSO) is a common solvent for compounds like this compound. The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, and an equivalent concentration should be added to the vehicle control wells.
2. Cellular Negative Control: Untransfected Host Cells
The parental cell line used for heterologous expression of the H4 receptor (e.g., HEK293 cells) that does not endogenously express the receptor serves as an excellent negative control. These cells should not exhibit a response to this compound, confirming that the observed effect is dependent on the presence of the H4 receptor.
3. Pharmacological Negative Control: H4R Antagonist
A selective H4R antagonist, such as JNJ7777120, should be used to demonstrate that the this compound-induced response is mediated specifically through the H4 receptor. Pre-incubation with the antagonist should block or significantly attenuate the effect of this compound. JNJ7777120 is a potent and selective H4R antagonist with a Ki of 4.5 nM.
4. Structurally Similar Inactive Analog (Ideal but Availability Varies):
The ideal negative control is a molecule that is structurally very similar to this compound but is devoid of activity at the H4 receptor. This type of control helps to rule out off-target effects that might be related to the chemical scaffold of the active compound. While a commercially available, validated inactive analog of this compound is not readily documented, researchers can consider synthesizing a derivative with modifications predicted to abolish activity based on structure-activity relationship (SAR) studies of H4R agonists. In the absence of a specific inactive analog, the combination of the other recommended controls provides a robust validation of experimental findings.
Experimental Protocols
1. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon H4R activation.
-
Cell Seeding: Plate HEK293 cells stably expressing the human H4 receptor (HEK293-hH4R) in black, clear-bottom 96-well plates at a density of 50,000 cells per well and culture overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition and Measurement:
-
For agonist testing, add varying concentrations of this compound, 4-methylhistamine (positive control), or vehicle.
-
For antagonist testing, pre-incubate the cells with JNJ7777120 for 15-30 minutes before adding this compound.
-
Use a fluorescence plate reader to measure the change in fluorescence intensity over time, with excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
-
Negative Controls:
-
Vehicle Control: Add the same concentration of DMSO as used for this compound.
-
Cellular Control: Perform the assay in parallel with untransfected HEK293 cells.
-
Pharmacological Control: Pre-treat cells with a saturating concentration of JNJ7777120 before adding this compound.
-
2. Chemotaxis Assay
This assay assesses the ability of this compound to induce directed cell migration.
-
Cell Preparation: Use a cell type that endogenously expresses H4R and is known to undergo chemotaxis, such as human eosinophils or mast cells. Resuspend the cells in assay medium.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber).
-
Add varying concentrations of this compound, a known chemoattractant (positive control, e.g., C5a), or vehicle to the lower wells.
-
Place a microporous membrane over the lower wells.
-
Add the cell suspension to the upper wells.
-
-
Incubation: Incubate the plate at 37°C for a period sufficient to allow cell migration (typically 1-3 hours).
-
Quantification:
-
Remove the membrane and stain the cells that have migrated to the lower side.
-
Count the number of migrated cells per well using a microscope.
-
-
Negative Controls:
-
Vehicle Control: Use assay medium with the corresponding concentration of DMSO.
-
Pharmacological Control: Pre-incubate the cells with JNJ7777120 before adding them to the upper chamber.
-
3. Radioligand Binding Assay
This assay determines the affinity of this compound for the H4 receptor.
-
Membrane Preparation: Prepare cell membranes from HEK293-hH4R cells.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled H4R antagonist (e.g., [³H]-JNJ7777120), and varying concentrations of unlabeled this compound or histamine (for comparison).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration and Counting: Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
-
Negative Controls:
-
Non-specific Binding: Determine in the presence of a high concentration of an unlabeled H4R ligand (e.g., histamine or JNJ7777120) to saturate all specific binding sites.
-
Cellular Control: Use membranes from untransfected HEK293 cells to ensure no specific binding is present.
-
Mandatory Visualization
Caption: this compound activates the H4R, leading to G-protein signaling, calcium release, and chemotaxis.
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Caption: Logical relationship of negative controls for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Quercetin inhibits histamine-induced calcium influx in human keratinocyte via histamine H4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H4 Receptor Agonist, 4-Methylhistamine, Aggravates Disease Progression and Promotes Pro-Inflammatory Signaling in B Cells in an Experimental Autoimmune Encephalomyelitis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Histamine H4 Receptor Antagonists: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of histamine H4 receptor (H4R) antagonists, with a focus on the well-characterized compound JNJ7777120 as a benchmark for evaluating novel antagonists like VUF11418. While specific in vivo validation data for this compound is not extensively available in the public domain, the following guide outlines the established efficacy of prototypic H4R antagonists and provides the necessary experimental context for future validation studies.
Histamine H4 receptors are primarily expressed on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells, playing a crucial role in inflammatory and immune responses.[1][2] Antagonists of this receptor are being investigated as potential therapeutics for a range of inflammatory conditions such as allergic rhinitis, asthma, and atopic dermatitis.[3]
Comparative Efficacy of H4R Antagonists in Preclinical Models
The following table summarizes the in vivo efficacy of JNJ7777120, a potent and selective H4R antagonist, in various animal models of inflammation. This data serves as a reference for the expected performance of other compounds in this class.
| Compound | Animal Model | Key Efficacy Parameters | Dosage/Route | Key Findings | Reference |
| JNJ7777120 | Mouse Zymosan-Induced Peritonitis | Neutrophil influx, Prostaglandin D2 (PGD2) levels | 10, 30, 100 mg/kg, s.c. | Significant inhibition of neutrophil influx (88-98% reduction) and dose-dependent reduction of PGD2 levels. | [4] |
| JNJ7777120 | Rat Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis | Lesion area, tissue TNF-α and neutrophil levels | Not specified | Efficacious in reducing lesion area and inflammatory markers. | [3] |
| JNJ7777120 | Mouse Lipopolysaccharide (LPS)-Induced Endotoxemia | Plasma Tumor Necrosis Factor-α (TNF-α) levels | Not specified | Significantly inhibited LPS-induced TNF-α production. This effect was absent in H4R-deficient mice. | |
| JNJ7777120 | Rat Transient Middle Cerebral Artery Occlusion (tMCAo) | Ischemic volume, neurological deficit, plasma cytokines (IL-1β, TNF-α, IL-10) | 1 mg/kg, i.p., twice daily for 7 days | Reduced ischemic brain damage, improved neurological outcomes, and modulated plasma cytokine levels (decreased pro-inflammatory, increased anti-inflammatory). | |
| JNJ10191584 | Mouse Experimental Autoimmune Encephalomyelitis (EAE) | Clinical score, T-cell populations | Not specified | Ameliorated the progression of EAE by regulating T-cell imbalance. | |
| A-940894 | Mouse Zymosan-Induced Peritonitis | Myeloperoxidase (MPO) activity, PGD2 levels | 1, 3, 10 mg/kg, s.c. | Significantly reduced MPO activity (111-120% reduction relative to dexamethasone control) and dose-dependently reduced PGD2 levels. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative protocols for key experiments cited in the literature for H4R antagonists.
Zymosan-Induced Peritonitis in Mice
This model is frequently used to assess acute inflammatory responses and the efficacy of anti-inflammatory compounds.
-
Animals: Male BALB/c mice are typically used.
-
Induction of Peritonitis: Mice are administered an intraperitoneal (i.p.) injection of zymosan (e.g., 1 mg in sterile saline).
-
Drug Administration: The H4R antagonist (e.g., JNJ7777120 or A-940894) or vehicle is administered, often subcutaneously (s.c.) or orally (p.o.), at a specified time before or after zymosan injection.
-
Sample Collection: At a predetermined time point after zymosan injection (e.g., 1.5 or 4 hours), peritoneal lavage is performed using phosphate-buffered saline (PBS) containing a chelating agent like EDTA.
-
Analysis:
-
Cell Infiltration: The total number of infiltrating cells (primarily neutrophils) in the lavage fluid is determined using a cell counter. Differential cell counts can be performed on stained cytospin preparations.
-
Biomarker Analysis: The levels of inflammatory mediators such as Prostaglandin D2 (PGD2) or cytokines in the lavage fluid are quantified using methods like ELISA. Myeloperoxidase (MPO) activity, an indicator of neutrophil accumulation, can also be measured from tissue homogenates.
-
Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model is used to study systemic inflammatory responses, particularly the release of pro-inflammatory cytokines.
-
Animals: Wild-type and H4R-deficient BALB/c mice can be used to confirm the target specificity of the compound.
-
Induction of Endotoxemia: Mice receive an i.p. injection of LPS in PBS.
-
Drug Administration: The H4R antagonist or vehicle is administered (e.g., p.o.) prior to the LPS challenge.
-
Sample Collection: Blood is collected at a specific time point after LPS injection (e.g., 2 hours).
-
Analysis: Plasma is separated, and the concentration of TNF-α is measured by ELISA.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental designs can aid in understanding the validation process.
Caption: Histamine H4 Receptor Signaling Pathway and Point of Antagonist Intervention.
Caption: General Workflow for In Vivo Validation of an H4R Antagonist.
Caption: Logical Relationship for Comparing the Efficacy of H4R Antagonists.
References
- 1. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance [mdpi.com]
- 3. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of VUF11418 with Small Molecule Inhibitors for CXCR3 Modulation
For Researchers, Scientists, and Drug Development Professionals
The C-X-C motif chemokine receptor 3 (CXCR3) has emerged as a critical therapeutic target for a spectrum of immune-related and inflammatory diseases, as well as for its role in cancer. As a G protein-coupled receptor (GPCR), CXCR3's signaling can be modulated in nuanced ways, leading to the development of various small molecule ligands with distinct pharmacological profiles. This guide provides a detailed head-to-head comparison of VUF11418, a known CXCR3 agonist, with prominent small molecule inhibitors (antagonists) of this receptor.
Executive Summary
This compound is a selective, non-peptidic agonist of CXCR3, notable for its biased signaling properties. Unlike traditional inhibitors that block receptor activity, this compound activates the receptor, but preferentially engages specific downstream signaling pathways. This contrasts with small molecule inhibitors like SCH-546738, AMG-487, and NBI-74330, which are designed to block the binding of endogenous chemokines (CXCL9, CXCL10, and CXCL11) and prevent receptor activation. The choice between an agonist like this compound and an antagonist depends on the desired therapeutic outcome: selective pathway activation versus complete pathway inhibition.
Data Presentation: Quantitative Comparison of this compound and Small Molecule Inhibitors
The following table summarizes the key quantitative parameters for this compound and several well-characterized CXCR3 antagonists. Direct comparative studies under identical experimental conditions are limited; therefore, these values are compiled from various sources and should be interpreted with this in mind.
| Compound | Type | Target(s) | Binding Affinity (pKi) | Functional Potency (pEC50/IC50) | Key Characteristics |
| This compound | Biased Agonist | CXCR3 | 7.2[1] | pEC50 = 6.0 ([35S]GTPγS assay)[1] | G protein-biased agonist[2] |
| SCH-546738 | Antagonist | CXCR3 | 9.4 (0.4 nM)[3] | IC50 = 10 nM (chemokine displacement)[3] | Non-competitive inhibitor of CXCL10 and CXCL11 binding |
| AMG-487 | Antagonist | CXCR3 | Not explicitly found | Potent inhibitor of immune cell migration | Has been evaluated in clinical trials |
| NBI-74330 | Antagonist | CXCR3 | pA2 = 7.84 (in buffer) | pKB = 6.36 (in plasma) | Reduces T cell and macrophage migration |
Signaling Pathways and Mechanism of Action
The functional consequences of CXCR3 modulation are dictated by the specific intracellular signaling pathways that are engaged. This compound and small molecule inhibitors exert their effects through distinct mechanisms.
This compound: A Biased Agonist
This compound is a "biased agonist," meaning it preferentially activates one signaling pathway over another. Specifically, it is considered a G protein-biased agonist. Upon binding to CXCR3, it primarily initiates signaling through Gαi proteins, leading to downstream effects such as the activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK). However, it is less effective at recruiting β-arrestin proteins to the receptor. This is in contrast to another CXCR3 agonist, VUF10661, which shows a bias towards β-arrestin recruitment and is more effective in promoting T cell chemotaxis.
The following diagram illustrates the biased signaling of this compound at CXCR3:
Caption: Biased agonism of this compound at the CXCR3 receptor.
Small Molecule Inhibitors: Antagonistic Action
In contrast, small molecule inhibitors such as SCH-546738, AMG-487, and NBI-74330 act as antagonists. They bind to CXCR3, often at an allosteric or orthosteric site, and prevent the binding of the endogenous chemokine ligands CXCL9, CXCL10, and CXCL11. This blockade inhibits all downstream signaling from the receptor, including both G protein-mediated and β-arrestin-mediated pathways. The therapeutic effect of these inhibitors is to reduce the recruitment of inflammatory cells, such as T cells and macrophages, to sites of inflammation.
The following diagram depicts the mechanism of action for CXCR3 antagonists:
Caption: Antagonistic action of small molecule inhibitors at CXCR3.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize and compare CXCR3 modulators.
1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for CXCR3.
-
Cell Culture: HEK293 cells stably expressing human CXCR3 are cultured in appropriate media.
-
Membrane Preparation: Cells are harvested, and crude membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Cell membranes are incubated with a radiolabeled CXCR3 ligand (e.g., [¹²⁵I]-CXCL10 or [¹²⁵I]-CXCL11) and varying concentrations of the unlabeled test compound (e.g., this compound or a small molecule inhibitor).
-
Incubation and Washing: The reaction is incubated to allow binding to reach equilibrium. The membranes are then washed to remove unbound radioligand.
-
Detection: The amount of bound radioactivity is quantified using a gamma counter.
-
Data Analysis: Competition binding curves are generated, and the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
2. [³⁵S]GTPγS Functional Assay
This assay measures the activation of G proteins following receptor agonism and is used to determine the potency (EC50) and efficacy of agonists like this compound.
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: Membranes are resuspended in a buffer containing GDP and [³⁵S]GTPγS.
-
Agonist Stimulation: Varying concentrations of the test agonist (e.g., this compound) are added to the membrane suspension.
-
Incubation: The reaction is incubated to allow for G protein activation and the binding of [³⁵S]GTPγS.
-
Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS.
-
Detection: The amount of bound [³⁵S]GTPγS is measured by liquid scintillation counting.
-
Data Analysis: Dose-response curves are plotted to determine the EC50 and maximal efficacy (Emax) of the agonist.
3. Chemotaxis Assay
This assay assesses the ability of a compound to either promote (agonist) or inhibit (antagonist) the migration of cells expressing CXCR3.
-
Cell Preparation: CXCR3-expressing cells (e.g., activated T cells) are labeled with a fluorescent dye.
-
Assay Setup: A Boyden chamber or a similar migration plate with a porous membrane is used. The lower chamber contains a chemoattractant (e.g., CXCL10) and, for antagonist studies, the test inhibitor. The upper chamber contains the labeled cells.
-
Incubation: The plate is incubated to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification: The number of migrated cells in the lower chamber is quantified by measuring fluorescence.
-
Data Analysis: For agonists, a dose-response curve of cell migration is generated. For antagonists, the inhibition of chemokine-induced migration is calculated.
The following diagram outlines a general experimental workflow for comparing CXCR3 modulators:
Caption: Experimental workflow for characterizing CXCR3 modulators.
Conclusion
This compound and small molecule inhibitors of CXCR3 represent two distinct strategies for therapeutically targeting this receptor. This compound, as a biased agonist, offers the potential for selectively activating beneficial signaling pathways while avoiding others that may lead to adverse effects. In contrast, small molecule antagonists provide a more traditional approach by completely blocking receptor function, which is desirable in conditions driven by excessive chemokine-mediated inflammation. The choice of modality will ultimately depend on the specific pathophysiology of the disease being targeted. Further research involving direct, side-by-side comparisons in relevant disease models is necessary to fully elucidate the therapeutic potential of these different approaches to CXCR3 modulation.
References
- 1. This compound | CXCR3 agonist | Probechem Biochemicals [probechem.com]
- 2. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCR3 inhibitors for therapeutic interventions: current status and perspectives [frontiersin.org]
Safety Operating Guide
Proper Disposal of VUF11418: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive guide to the proper disposal procedures for VUF11418, a CXCR3 agonist used in inflammation research. Adherence to these guidelines is essential to ensure laboratory safety and environmental protection.
This compound is an organic molecule that should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) with detailed hazard information is not publicly available, it is prudent to treat this compound as potentially hazardous. The following procedures are based on best practices for the disposal of chemical waste.
This compound Chemical and Physical Properties
A summary of the known properties of this compound is provided in the table below. The lack of a comprehensive SDS necessitates a conservative approach to its handling and disposal.
| Property | Value | Source |
| CAS Number | 1414376-85-4 | ChemicalBook[1], AChemBlock[2] |
| Molecular Formula | C25H31I2N | AChemBlock[2] |
| Molecular Weight | 599.34 g/mol | AChemBlock[2] |
| Appearance | Solid | Probechem[3] |
| Solubility | 10 mM in DMSO | Probechem |
| Storage | Solid Powder: -20°C for 12 Months; 4°C for 6 Months. In Solvent: -80°C for 6 Months; -20°C for 6 Months. | Probechem |
Experimental Protocols: Disposal of this compound
The recommended procedure for the disposal of this compound involves treating it as a chemical waste product. This protocol is designed to minimize risk to personnel and the environment.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Labeled, leak-proof, and sealable chemical waste container.
-
Chemical fume hood.
-
Waste manifest or tag provided by your institution's Environmental Health and Safety (EHS) department.
Procedure:
-
Risk Assessment: Before handling this compound, conduct a risk assessment for the disposal process. Given the lack of specific toxicity data, assume the compound may be harmful if inhaled, ingested, or comes into contact with skin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
-
Work in a Ventilated Area: All handling and preparation of this compound waste should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Segregate Waste: Do not mix this compound waste with other types of waste unless specifically instructed to do so by your EHS department. It should be collected in a designated chemical waste container.
-
Containerization:
-
Solid Waste: Place any solid this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), into a clearly labeled, leak-proof, and sealable solid chemical waste container.
-
Liquid Waste: If this compound is in a solvent (e.g., DMSO), collect the solution in a labeled, leak-proof, and sealable liquid chemical waste container. The container must be compatible with the solvent used.
-
-
Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: this compound
-
The CAS number: 1414376-85-4
-
The solvent used (if applicable) and its approximate concentration.
-
An estimate of the quantity of this compound in the container.
-
The date of accumulation.
-
Your name, lab, and contact information.
-
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials. Follow your institution's guidelines for secondary containment.
-
Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department. Complete any required waste manifests or tags accurately.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and is based on general laboratory safety principles. Always consult your institution's specific waste disposal policies and your Environmental Health and Safety (EHS) department for guidance. Local, state, and federal regulations for chemical waste disposal must be followed.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
